5-Bromobenzo[b]thiophene-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWGQAINAKCVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347116 | |
| Record name | 5-Bromo-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-18-7 | |
| Record name | 5-Bromo-1-benzothiophene-2-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70347116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-benzo[b]thiophene-2-carbaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-2-carbaldehyde (CAS: 7312-18-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, serving as a critical resource for its utilization in research and development.
Physicochemical Properties
This compound is a solid organic compound.[1] Its core structure consists of a benzene ring fused to a thiophene ring, functionalized with a bromine atom on the benzene ring and an aldehyde group on the thiophene ring. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 7312-18-7 | [1] |
| Molecular Formula | C₉H₅BrOS | [1] |
| Molecular Weight | 241.10 g/mol | [2] |
| Monoisotopic Mass | 239.92445 Da | [3] |
| SMILES | BrC1=CC2=C(SC(C=O)=C2)C=C1 | [2] |
| InChIKey | JCWGQAINAKCVJX-UHFFFAOYSA-N | [3] |
| Storage | 2-8°C, Inert atmosphere | [2] |
Spectroscopic Profile
| Spectroscopy | Predicted Data | Interpretation |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ 7.5-8.5 ppm (m, 4H, Ar-H) | The downfield singlet is characteristic of the highly deshielded aldehyde proton. The complex multiplet in the aromatic region corresponds to the protons on the benzothiophene ring system. |
| ¹³C NMR | δ ~184 ppm (C=O), δ 120-145 ppm (Ar-C) | The signal far downfield is indicative of the aldehyde carbonyl carbon. Multiple signals in the aromatic region represent the carbons of the fused ring system. |
| Infrared (IR) | ~1670-1685 cm⁻¹ (C=O, strong), ~2720-2820 cm⁻¹ (Aldehyde C-H, medium), ~3100 cm⁻¹ (Ar C-H, medium), ~1450-1550 cm⁻¹ (Ar C=C, medium) | The strong absorption around 1670 cm⁻¹ is the most prominent feature, corresponding to the carbonyl stretch of the aromatic aldehyde.[4][5] Characteristic aldehyde C-H stretches and aromatic ring vibrations are also expected. |
| Mass Spec. (ESI) | [M+H]⁺: 240.93173 m/z, [M+Na]⁺: 262.91367 m/z | These values correspond to the predicted masses for the protonated and sodiated molecular ions, useful for mass spectrometry-based identification.[3] |
Synthesis and Reactivity
Plausible Synthesis
A direct, documented synthesis protocol for this compound is not explicitly detailed in the available literature. However, a highly plausible route involves the formylation of 5-bromobenzo[b]thiophene. The Vilsmeier-Haack reaction is a standard method for such transformations.
Detailed Experimental Protocol (Hypothetical)
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Dissolve 5-bromobenzo[b]thiophene (1 equivalent) in a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for several hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture until it is basic (pH > 8). The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.[4][6]
Key Reactivity
The molecule possesses two primary sites for chemical modification: the aldehyde group and the carbon-bromine bond. This dual reactivity makes it a valuable precursor for generating diverse chemical libraries.
Applications in Research and Drug Development
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] Derivatives have demonstrated a wide spectrum of biological activities.[9][10][11] this compound serves as a key intermediate for synthesizing novel compounds for biological screening.[12][13]
| Biological Activity of Benzothiophene Derivatives | Therapeutic Area | Reference |
| Anticancer | Oncology | [7][9] |
| Anti-inflammatory | Inflammation | [9][12] |
| Antimicrobial / Antifungal | Infectious Diseases | [7][12] |
| Anticonvulsant | Neurology | [8][9] |
| Antitubercular | Infectious Diseases | [9] |
| Antidiabetic | Metabolic Disorders | [8][9] |
| Neuroprotective | Neurology | [7][9] |
The logical workflow from this core building block to potential therapeutic agents involves chemical synthesis to create a library of diverse derivatives, followed by high-throughput biological screening to identify lead compounds.[7]
Safety and Handling
This compound is intended for laboratory research use only.[14] The toxicological properties have not been fully investigated, and it should be handled with care.[14]
| Safety Aspect | Information | Reference |
| GHS Hazards | Causes skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. | [15][16] |
| Precautions | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [14][15][17] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended storage is refrigerated under an inert atmosphere. | [2][15] |
| Incompatibilities | Strong oxidizing agents. | [15] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. Hazardous decomposition products include carbon monoxide, sulfur oxides, and hydrogen bromide. | [14] |
References
- 1. scbt.com [scbt.com]
- 2. 7312-18-7|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 5-bromo-benzo[b]thiophene-2-carbaldehyde (C9H5BrOS) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. combi-blocks.com [combi-blocks.com]
- 15. fishersci.com [fishersci.com]
- 16. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data from closely related compounds to provide a comparative context. Detailed experimental protocols for its synthesis and analysis are also presented based on established chemical methodologies.
Core Physicochemical Properties
This compound is a derivative of benzo[b]thiophene, featuring a bromine substituent at the 5-position and a carbaldehyde group at the 2-position. These functional groups significantly influence its chemical reactivity, polarity, and potential biological activity.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 5-Bromobenzo[b]thiophene-3-carbaldehyde (Isomer) | 3-Bromobenzo[b]thiophene-2-carbaldehyde (Isomer) | Benzo[b]thiophene-2-carbaldehyde (Parent Compound) |
| CAS Number | 7312-18-7[1] | 16296-72-3[2] | Not available | 3541-37-5[3] |
| Molecular Formula | C₉H₅BrOS[1] | C₉H₅BrOS[2] | C₉H₅BrOS | C₉H₆OS[3] |
| Molecular Weight | 241.1 g/mol [1] | 241.10 g/mol | 241.10 g/mol | 162.21 g/mol [4] |
| Melting Point (°C) | Data not available | 106[2] | 117-121 | 77.71[3] |
| Boiling Point (°C) | Data not available | 360.5 ± 22.0 (Predicted)[2] | Data not available | 298.5[3] |
| Appearance | Likely a solid at room temperature | Powder[2] | Solid at room temperature | White to Orange to Green powder to lump[5] |
| Solubility | Data not available | Data not available | Soluble in chloroform and methanol (theoretically) | Soluble in Methanol[5] |
Spectroscopic Data
Table 2: Spectroscopic Data for Related Thiophene and Benzothiophene Derivatives
| Technique | Compound | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR | 5-Bromothiophene-2-carbaldehyde | δ 9.79 (s, 1H, CHO), 7.53 (d, 1H), 7.20 (d, 1H) |
| Benzo[b]thiophene-2-carbaldehyde | δ 10.08 (s, 1H, CHO), 7.99 (s, 1H), 7.95–7.84 (m, 2H), 7.54–7.38 (m, 2H)[6] | |
| ¹³C NMR | Benzo[b]thiophene-2-carbaldehyde | δ 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[6] |
| IR (cm⁻¹) | Benzo[b]thiophene-2-carbaldehyde | 2826 (w, C-H aldehyde), 1672 (s, C=O aldehyde)[6] |
| Thiophene-2-carbaldehyde | ~1665 (C=O stretching)[7] | |
| Mass Spec (m/z) | Benzo[b]thiophene-2-carbaldehyde | 162 (M⁺), 161, 134, 133, 89[6] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of the parent compound, benzo[b]thiophene-2-carbaldehyde. The following is a detailed experimental protocol adapted from the synthesis of similar compounds.
1. Synthesis of Benzo[b]thiophene-2-carbaldehyde (Parent Compound) [6]
-
Materials: Methylthiobenzene, n-butyllithium (BuLi) in hexane, tetramethylethylenediamine (TMEDA), anhydrous dimethylformamide (DMF), hexane, 1 M hydrochloric acid (HCl), diethyl ether (Et₂O), sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of methylthiobenzene (8.05 mmol) in hexane (30 mL), add TMEDA (24.1 mmol) under a nitrogen atmosphere with stirring.
-
Cool the mixture to 0 °C for 10 minutes.
-
Add a solution of BuLi in hexane (1.6 M, 24.2 mmol) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.
-
Cool the mixture and slowly add anhydrous DMF (27.4 mmol) with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction with 1 M HCl (40 mL) and separate the phases.
-
Extract the aqueous layer with Et₂O.
-
Combine all organic phases, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield benzo[b]thiophene-2-carbaldehyde.
-
2. Bromination of Benzo[b]thiophene-2-carbaldehyde (Proposed)
-
Materials: Benzo[b]thiophene-2-carbaldehyde, N-bromosuccinimide (NBS), anhydrous chloroform (or a similar inert solvent), sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve benzo[b]thiophene-2-carbaldehyde in anhydrous chloroform under a nitrogen atmosphere.
-
Slowly add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
-
Purification and Analysis
-
Purification: The primary method for purification is silica gel column chromatography. The choice of eluent will depend on the polarity of the impurities.
-
Analysis: The structure and purity of the final compound should be confirmed using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthetic pathway and a general workflow for characterizing the physicochemical properties of the target compound.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for the characterization of synthesized compounds.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the broader class of benzothiophene derivatives has been investigated for a wide range of pharmacological effects, including as potential antimicrobial, anticancer, and anti-inflammatory agents. Further research is required to elucidate the specific biological profile of this compound.
Caption: A generalized pathway for drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. 5-BROMOBENZO[B]THIOPHENE-3-CARBALDEHYDE CAS#: 16296-72-3 [m.chemicalbook.com]
- 3. Benzo[b]thiophene-2-carboxaldehyde (3541-37-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[b]thiophene-2-carboxaldehyde | 3541-37-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a valuable intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation |
| Molecular Weight | 241.1 g/mol | [1] |
| Molecular Formula | C₉H₅BrOS | [1] |
| CAS Number | 7312-18-7 | [1] |
Synthesis Protocol: Vilsmeier-Haack Formylation
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring. The following is a generalized experimental protocol adapted from procedures for similar substrates.
Reaction Principle:
The Vilsmeier-Haack reaction involves two primary stages. Initially, a Vilsmeier reagent, which is a chloroiminium ion, is formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃). Subsequently, the electron-rich 5-bromobenzo[b]thiophene acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This leads to the formation of an iminium salt intermediate, which is then hydrolyzed during the workup to produce the final aldehyde product.[2][3]
Experimental Procedure:
-
Preparation of the Vilsmeier Reagent: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) at 0°C with constant stirring. Allow the mixture to stir at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat to a temperature in the range of 40-70°C. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. The resulting mixture can then be neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization Workflow
The successful synthesis and purity of this compound can be confirmed through a standard analytical workflow.
Caption: A generalized workflow for the synthesis and subsequent characterization of a chemical compound.
Expected Analytical Data:
-
IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch, typically appearing in the region of 1680-1700 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product (241.1 g/mol ). A characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks) would also be expected.[2]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the positions of the bromo and aldehyde substituents on the benzo[b]thiophene core.
References
An In-Depth Technical Guide to 5-Bromobenzo[b]thiophene-2-carbaldehyde: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.
Chemical Structure and IUPAC Name
This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 5-position and a formyl group at the 2-position.
IUPAC Name: 5-bromo-1-benzothiophene-2-carbaldehyde[1]
Chemical Structure:
Molecular Formula: C₉H₅BrOS[2][3]
SMILES: C1=CC2=C(C=C1Br)C=C(S2)C=O[4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This data is crucial for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 241.1 g/mol | [2][3] |
| CAS Number | 7312-18-7 | [2][3] |
| Appearance | Pale yellow solid | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like chloroform and methanol. | [6] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| Infrared (IR) | Not available | |
| Mass Spectrometry (MS) | Predicted m/z: [M+H]⁺ 240.93173 | [4] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-bromobenzo[b]thiophene. This reaction introduces a formyl group onto the electron-rich thiophene ring.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of benzo[b]thiophene derivatives.[3][7][8]
Materials and Reagents:
-
5-Bromobenzo[b]thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-bromobenzo[b]thiophene (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Yield: The expected yield for this type of reaction is typically good, although a specific yield for this compound is not reported in the available literature. For the synthesis of the parent benzo[b]thiophene-2-carbaldehyde, a yield of 80% has been reported.[5]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Characterization
Detailed characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. While specific data for this compound is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzo[b]thiophene ring system. A characteristic singlet for the aldehyde proton should appear further downfield, typically in the range of 9.5-10.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 180-200 ppm. The aromatic carbons will appear in the region of 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong C=O stretching vibration for the aldehyde group, typically around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aldehyde protons. Aromatic C-H stretches are expected above 3000 cm⁻¹, while the aldehyde C-H stretch often appears as two weak bands around 2850 and 2750 cm⁻¹.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-Br stretching vibration, which is typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 241.1 g/mol . A characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M⁺ and M+2 peaks) would be a key diagnostic feature.
Biological and Medicinal Chemistry Relevance
Benzo[b]thiophene derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The presence of the aldehyde and bromide functionalities in this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. The bromine atom can be utilized in cross-coupling reactions to introduce further diversity.
While specific signaling pathways involving this compound are not well-documented, its derivatives are often designed to interact with specific biological targets. The general approach in drug discovery involving such a scaffold is depicted below.
Caption: Drug discovery workflow utilizing the title compound.
This guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
- 1. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. PubChemLite - 5-bromo-benzo[b]thiophene-2-carbaldehyde (C9H5BrOS) [pubchemlite.lcsb.uni.lu]
- 5. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
- 6. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 5-Bromobenzo[b]thiophene-2-carbaldehyde (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 7312-18-7). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While actual spectra should be consulted for full analysis, these tables provide the critical quantitative data for characterization. The data is compiled from typical values for such compounds and available certificates of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.0-8.2 | m | 1H | Aromatic proton |
| ~7.8-8.0 | m | 2H | Aromatic protons |
| ~7.9 | s | 1H | Thiophene proton |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific isomer. A certificate of analysis has confirmed the ¹H NMR spectrum to be consistent with the structure[1]. Predicted values for the aldehyde proton are around 10 ppm[2].
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190-200 | Carbonyl carbon (C=O) |
| ~120-150 | Aromatic and thiophene carbons |
Note: The signal for the carbon atom attached to the bromine would be found within the aromatic region. The carbonyl carbon signal is typically in the 190–200 ppm range for this class of compounds[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~700-600 | Medium | C-Br stretch |
Note: A strong carbonyl stretch around 1700 cm⁻¹ is a characteristic feature of the aldehyde functionality[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 240, 242 | ~98, 100 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 211, 213 | Variable | [M-CHO]⁺ |
| 132 | Variable | [M-Br-CO]⁺ |
Note: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A common method for the synthesis of benzo[b]thiophene-2-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding benzo[b]thiophene.
Materials:
-
5-Bromobenzo[b]thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromobenzo[b]thiophene in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: An Electron Ionization (EI) mass spectrometer.
-
Sample Preparation: Introduce a small amount of the sample directly into the ion source.
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.
Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a comprehensive analysis based on the known spectrum of the parent compound, Benzo[b]thiophene-2-carbaldehyde, and established principles of NMR spectroscopy to predict the spectral characteristics of the brominated analog.
Predicted ¹H NMR Spectral Data
The introduction of a bromine atom at the 5-position of the benzo[b]thiophene ring system is anticipated to induce predictable changes in the chemical shifts and coupling patterns of the aromatic protons. The following table summarizes the expected ¹H NMR data for this compound in a typical deuterated solvent such as CDCl₃. The predictions are based on the analysis of the unsubstituted Benzo[b]thiophene-2-carbaldehyde and the known substituent effects of bromine on aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Aldehyde) | ~10.1 | Singlet (s) | N/A |
| H-3 | ~8.0 | Singlet (s) | ~1.0 (long-range coupling with H-7) |
| H-4 | ~7.9 | Doublet (d) | ~8.5 |
| H-6 | ~7.6 | Doublet of doublets (dd) | ~8.5, ~1.8 |
| H-7 | ~8.1 | Doublet (d) | ~1.8 |
Structural and Spectral Correlation
The chemical structure of this compound with the proton numbering scheme is presented below. This numbering is essential for the correct assignment of signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with proton numbering.
Detailed Spectral Analysis
-
Aldehyde Proton (H-2): The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet around δ 10.1 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.
-
Thiophene Proton (H-3): This proton, located on the thiophene ring, is anticipated to resonate as a singlet around δ 8.0 ppm . A small long-range coupling (⁴J) to H-7 might be observable, leading to a slight broadening of the singlet.
-
Benzo Protons (H-4, H-6, H-7):
-
H-7: This proton is adjacent to the electron-donating sulfur atom and is expected to be deshielded due to its proximity to the thiophene ring. It is predicted to appear as a doublet around δ 8.1 ppm , with a small meta-coupling (⁴J) to H-6 of approximately 1.8 Hz.
-
H-4: This proton is ortho to the electron-withdrawing bromine atom and is expected to be deshielded, appearing as a doublet around δ 7.9 ppm . The coupling will be with H-6 (³J), with a typical ortho-coupling constant of about 8.5 Hz.
-
H-6: This proton is situated between the bromine atom and another aromatic proton. It is expected to resonate as a doublet of doublets around δ 7.6 ppm . The splitting pattern arises from the ortho-coupling to H-4 (~8.5 Hz) and a smaller meta-coupling to H-7 (~1.8 Hz).
-
Experimental Protocol for ¹H NMR Spectroscopy
A general procedure for acquiring the ¹H NMR spectrum of an aromatic aldehyde like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction should be applied to obtain an absorption spectrum.
-
Baseline correction may be necessary to ensure accurate integration.
-
The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the signals should be performed to determine the relative ratios of the different protons.
-
Logical Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the general workflow for the analysis of a ¹H NMR spectrum, from sample preparation to final structure elucidation.
Caption: A flowchart illustrating the key steps in ¹H NMR spectrum analysis.
This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. For definitive structural confirmation, it is imperative to acquire and analyze an experimental spectrum of the purified compound. The provided experimental protocol and analytical workflow serve as a robust framework for researchers to conduct and interpret their own NMR experiments.
Commercial Suppliers and Technical Guide for 5-Bromobenzo[b]thiophene-2-carbaldehyde
For researchers, scientists, and professionals in drug development, 5-Bromobenzo[b]thiophene-2-carbaldehyde is a key building block in the synthesis of a wide range of heterocyclic compounds. Its utility in creating complex molecular architectures makes it a valuable reagent in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key specifications, and a detailed experimental protocol for a common synthetic application.
Commercial Availability
A number of chemical suppliers offer this compound (CAS No. 7312-18-7). Researchers can procure this compound from various sources, ensuring a stable supply for ongoing research and development projects. Below is a summary of some of the commercial suppliers.
| Supplier | Purity/Specification | Storage Conditions |
| Santa Cruz Biotechnology | Research Grade | Refer to Certificate of Analysis |
| BLD Pharm | --- | Inert atmosphere, 2-8°C[1] |
| ChemScene | ≥97% | 4°C, stored under nitrogen[2] |
| TCI | --- | --- |
| MySkinRecipes | 96% | 2-8°C, Inert Gas[3] |
| CookeChem | 95% | Keep in dark place, sealed in dry, 2-8°C |
| CyclicPharma | NLT 98% | --- |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 7312-18-7[1][4][5] |
| Molecular Formula | C₉H₅BrOS[1][2][4] |
| Molecular Weight | 241.10 g/mol [1][2][4] |
| Appearance | Yellow to brown solid |
| Melting Point | >55°C |
| Purity | Typically >95% |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The benzothiophene scaffold is a significant heterocyclic motif in the fields of medicinal chemistry and materials science, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties. The functionalization of this core structure is pivotal for the development of new therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a potent and versatile method for forging carbon-carbon bonds, providing a direct pathway to introduce aryl and heteroaryl substituents onto the benzothiophene ring.
The products of this reaction, 5-Arylbenzo[b]thiophene-2-carbaldehydes, are valuable intermediates for synthesizing a diverse array of more complex molecules. The aldehyde group acts as a versatile handle for subsequent chemical transformations, such as condensations, oxidations, and reductions, facilitating the creation of compound libraries for screening in drug discovery programs.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is adapted from established methodologies for similar brominated thiophene derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
-
Ethyl acetate or diethyl ether for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylbenzo[b]thiophene-2-carbaldehyde.
Experimental Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction of this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Signaling Pathway in Drug Development
Derivatives of benzo[b]thiophene are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The general mechanism involves the binding of the benzothiophene derivative to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and inhibiting the signaling cascade.
The following diagram illustrates a simplified, hypothetical signaling pathway where a benzo[b]thiophene derivative acts as a kinase inhibitor.
Caption: Kinase Inhibition by a Benzothiophene Derivative.
References
An In-depth Technical Guide to the Safe Handling of 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromobenzo[b]thiophene-2-carbaldehyde, a key intermediate in pharmaceutical research and organic synthesis. The following sections detail the hazardous properties, appropriate handling procedures, emergency measures, and relevant physicochemical data to ensure its safe use in a laboratory setting.
Compound Identification and Properties
This compound is a solid organic compound. A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 7312-18-7[1] |
| Molecular Formula | C₉H₅BrOS[1] |
| Molecular Weight | 241.1 g/mol [1] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Hazard Identification and Classification
| Hazard Class | Classification |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2][3] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[2][3] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[2] |
Signal Word: Warning[2]
Hazard Statements:
Safe Handling and Storage
Strict adherence to the following handling and storage procedures is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided in the table below.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.[4] |
General Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.[2]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep refrigerated for long-term storage.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable container for disposal.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction (Generalized)
This protocol describes the formylation of 5-bromobenzo[b]thiophene.
Materials:
-
5-Bromobenzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
In a fume hood, dissolve 5-bromobenzo[b]thiophene in an anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in a separate flask, also cooled in an ice bath, to form the Vilsmeier reagent. This is an exothermic reaction.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 5-bromobenzo[b]thiophene while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Context and Potential Applications
Derivatives of benzo[b]thiophene are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[8] While specific signaling pathways for this compound are not well-documented, its derivatives have been investigated for various therapeutic applications. For instance, novel derivatives of benzo[b]thiophene-2-carbaldehyde have been synthesized and evaluated for their potential to target human IgM Fc domains.[9]
The general workflow for the initial stages of drug discovery involving such a compound is illustrated below.
Caption: A simplified workflow for the role of the title compound in drug discovery.
This guide is intended to provide essential safety and handling information. It is imperative that all laboratory personnel consult the most current Safety Data Sheet (SDS) for this compound before use and are fully trained in the proper handling of hazardous chemicals.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Stability: A Technical Guide to the Storage of 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions for 5-Bromobenzo[b]thiophene-2-carbaldehyde (CAS No. 7312-18-7), a critical reagent in various research and development applications. Adherence to these guidelines is paramount for ensuring the compound's stability, purity, and shelf-life, thereby safeguarding the integrity of experimental outcomes for researchers, scientists, and drug development professionals.
Summary of Storage Recommendations
The stability of this compound is contingent upon a controlled storage environment. The following table summarizes the recommended conditions based on available safety data sheets and supplier information.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (Refrigerated) | MySkinRecipes |
| Cool place | Matrix Scientific[1] | |
| Atmosphere | Under inert gas | MySkinRecipes[2] |
| Container | Tightly closed | Combi-Blocks[3], Matrix Scientific[1] |
| Environment | Dry and well-ventilated place | Combi-Blocks[3], Matrix Scientific[1] |
In-depth Storage Protocols
For optimal preservation of this compound, the following detailed protocols should be implemented:
Temperature Control: The compound should be stored in a refrigerator maintained at a constant temperature between 2°C and 8°C.[2] Exposure to elevated temperatures should be avoided as it can lead to degradation. A cool storage area is a mandatory requirement.[1]
Inert Atmosphere: To prevent oxidation and degradation due to atmospheric moisture and oxygen, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[2] After each use, the container should be purged with an inert gas before resealing.
Container Integrity: The compound should be stored in its original, tightly sealed container to prevent contamination and exposure to air and moisture.[1][3] Ensure the container cap is securely fastened after every use.
Environmental Conditions: The storage location must be dry and well-ventilated.[1][3] Areas with high humidity or poor air circulation should be strictly avoided to prevent potential hydrolysis and other degradation pathways.
Handling and Incompatibilities
Safe handling procedures are crucial for both personnel safety and maintaining the compound's purity.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1]
-
Avoid prolonged exposure.[1]
Incompatible Materials: While specific incompatibility data for this compound is limited, based on the storage recommendations for similar compounds, it is prudent to avoid contact with:
-
Strong oxidizing agents
Logical Workflow for Chemical Storage Assessment
The following diagram illustrates a logical workflow for determining the appropriate storage conditions for a chemical compound like this compound.
References
The Genesis and Evolution of Benzothiophene Derivatives: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Privileged Heterocyclic Scaffold
Introduction
Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs for a range of therapeutic areas.[3][4] This technical guide provides a comprehensive overview of the discovery and history of benzothiophene derivatives, detailing key synthetic methodologies, quantitative structure-activity relationships, and the mechanisms of action of notable compounds. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.
Historical Perspective: The Dawn of Benzothiophene Chemistry
There are two primary isomers of benzothiophene, the more stable benzo[b]thiophene and the less stable benzo[c]thiophene.[9] The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, with the parent compound being isolated in 1962.
Key Synthetic Methodologies
The synthesis of the benzothiophene core and its derivatives has evolved significantly over the past century. Early methods relied on classical cyclization reactions, while modern approaches leverage the power of transition-metal catalysis to achieve greater efficiency and functional group tolerance.
Classical Benzothiophene Syntheses
Several named reactions have been historically important for the synthesis of thiophenes and have been adapted for benzothiophenes.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][3][10] The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the thiophene ring.[3]
-
Gewald Aminothiophene Synthesis: This versatile one-pot reaction combines a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce highly functionalized 2-aminothiophenes.[11][12] The mechanism involves a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.[11]
-
Volhard–Erdmann Cyclization: This reaction produces alkyl and aryl thiophenes through the cyclization of 1,4-difunctional compounds, such as disodium succinate, with phosphorus heptasulfide.[4][13][14]
Modern Synthetic Approaches
Contemporary methods for benzothiophene synthesis often employ transition-metal catalysis, offering milder reaction conditions and broader substrate scope.
-
Palladium-Catalyzed Cross-Coupling and Cyclization: These methods are widely used for the construction of complex benzothiophene derivatives. For instance, the synthesis of the key intermediate for the selective estrogen receptor modulator (SERM) Raloxifene often involves a Suzuki coupling to form a carbon-carbon bond, followed by a Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is adapted from general procedures for the Gewald reaction.[2]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Morpholine (base catalyst)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
Stir the mixture at room temperature to form a suspension.
-
Slowly add a catalytic amount of morpholine to the suspension.
-
The reaction mixture is typically stirred at 50°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: General Procedure for Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][15][16][17][18]
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the benzothiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: General Procedure for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20][21]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Benzothiophene derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzothiophene derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Quantitative Data on Benzothiophene Derivatives
The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize key quantitative data for various classes of benzothiophene derivatives.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference(s) |
| Acrylonitrile Analogs | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 10.0 nM - 39.1 nM | [17] |
| 5-Hydroxybenzothiophene | Hydrazide derivative 16b | U87MG (Glioblastoma) | 7.2 µM | [22] |
| 5-Hydroxybenzothiophene | Hydrazide derivative 16b | HCT-116, A549, Hela | Active | [22] |
| Benzothiophene-chalcones | Compound 5f | SH-SY5Y (Neuroblastoma) | IC₅₀ = 62.10 µM (AChE inhibition) | [23] |
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference(s) |
| Tetrahydrobenzothiophene | Compound 3b | E. coli | 1.11 µM | [6] |
| Tetrahydrobenzothiophene | Compound 3b | P. aeruginosa | 1.00 µM | [6] |
| Tetrahydrobenzothiophene | Compound 3b | Salmonella | 0.54 µM | [6] |
| Tetrahydrobenzothiophene | Compound 3b | S. aureus | 1.11 µM | [6] |
| Indolobenzothiophenes | Compound 3a | MRSA | 2 µg/mL | [15] |
| Indolobenzothiophenes | Compound 3a | MSSA | 1 µg/mL | [15] |
Table 3: Enzyme Inhibition by Benzothiophene Derivatives
| Compound Class | Derivative | Enzyme Target | Activity (IC₅₀/Kᵢ) | Reference(s) |
| Benzothiophene Carboxylate | BT2 | BCKDC kinase (BDK) | IC₅₀ = 3.19 µM | [24] |
| Benzothiophene MK2 Inhibitor | PF-3644022 | MK2 | Kᵢ = 3 nM | |
| Benzothiophene-chalcones | Compound 5h | Butyrylcholinesterase (BChE) | IC₅₀ = 24.35 µM | [23] |
| Benocyclidine (BTCP) | - | Dopamine Transporter | IC₅₀ = 7-8 nM | [25] |
Table 4: Pharmacokinetic Properties of Marketed Benzothiophene Drugs
| Drug | Bioavailability | Protein Binding | Half-life (t₁/₂) | Metabolism | Excretion | Reference(s) |
| Raloxifene | ~2% | >95% | ~32.5 hours (multiple doses) | Extensive first-pass glucuronidation | Primarily feces | [4][10] |
| Zileuton | ~75% (with food) | 93% | ~2.5 hours | Hepatic (CYP1A2, 2C9, 3A4) | Primarily urine | [3][26][27][28] |
| Sertaconazole | Very low systemic absorption | N/A | ~60 hours (apparent, from skin) | Hepatic | Fecal | [29][30][31][32][33] |
Signaling Pathways and Mechanisms of Action
Benzothiophene derivatives exert their biological effects through a variety of mechanisms, often by modulating key signaling pathways.
Selective Estrogen Receptor Modulators (SERMs) - Raloxifene
Raloxifene is a second-generation SERM that exhibits tissue-specific estrogen agonist or antagonist activity.[31] In bone tissue, it acts as an estrogen agonist, helping to maintain bone mineral density.[34] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of estrogen-receptor-positive breast cancer.[34] The mechanism involves binding to estrogen receptors (ERα and ERβ), causing a conformational change that recruits different co-regulators to the receptor-DNA complex, leading to tissue-specific gene expression.[8][31] Some neuroprotective effects of benzothiophene SERMs may be mediated through the G-protein coupled receptor GPR30 in an ER-independent manner.[35]
5-Lipoxygenase (5-LOX) Inhibition - Zileuton
Zileuton is a direct inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[34][36] Leukotrienes are pro-inflammatory mediators involved in the pathophysiology of asthma.[37] By inhibiting 5-LOX, zileuton blocks the conversion of arachidonic acid to leukotriene A₄ (LTA₄), the precursor to all leukotrienes, thereby reducing inflammation and bronchoconstriction.[36]
Antifungal Mechanism - Sertaconazole
Sertaconazole has a dual mechanism of action against fungal pathogens.[26] Like other imidazole antifungals, it inhibits the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[27][28][29] Uniquely, the benzothiophene ring of sertaconazole is believed to mimic tryptophan, allowing it to insert into the fungal cell membrane and form pores.[26] This leads to leakage of cellular contents, such as ATP, resulting in fungal cell death.[26]
Dopamine Reuptake Inhibition - Benocyclidine (BTCP)
Benocyclidine (BTCP) is a potent and selective dopamine reuptake inhibitor (DRI).[25][38] It binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[38] This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic signaling. Unlike its structural relative phencyclidine (PCP), BTCP has negligible affinity for the NMDA receptor.[38][39]
Conclusion
From its initial discovery in coal tar to its current status as a cornerstone of modern medicinal chemistry, the benzothiophene scaffold has proven to be remarkably versatile. The development of derivatives such as Raloxifene, Zileuton, and Sertaconazole highlights the profound impact of this heterocyclic system on human health. The ongoing exploration of novel benzothiophene derivatives continues to yield promising candidates for the treatment of a wide array of diseases, including cancer, microbial infections, and inflammatory disorders. The rich history and diverse biological activities of benzothiophenes ensure that they will remain a focus of research and development for years to come. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and pharmacological principles that underpin the importance of this remarkable class of molecules.
References
- 1. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Raloxifene - Wikiwand [wikiwand.com]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 13. encyclopedia.pub [encyclopedia.pub]
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- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 23. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzothiophene scaffold, a fused bicyclic system containing a benzene and a thiophene ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to enhanced potency and selectivity for various biological targets. This in-depth technical guide explores the burgeoning field of brominated benzothiophenes, summarizing their potential biological activities, elucidating their mechanisms of action, and providing detailed experimental methodologies for their investigation.
Anticancer Activity: Targeting Key Cellular Processes
Brominated benzothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of the cytoskeleton and the modulation of key signaling pathways involved in cell proliferation and survival.
Inhibition of Tubulin Polymerization
Certain brominated benzothiophene derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Quantitative Data on Anticancer Activity:
| Compound Name/Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 60 human cancer cell lines | 0.01 - 0.0909 (GI50) | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 60 human cancer cell lines | 0.0211 - 0.0989 (GI50) | [1] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast) | 126.67 (EC50) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 (EC50) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP (Prostate) | 127.59 (EC50) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | 63.74 (EC50) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic) | 76.72 (EC50) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa (Cervical) | 146.75 (EC50) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa (Endometrial) | 110.84 (EC50) | [2] |
| 5-hydroxybenzothiophene hydrazide scaffold (Compound 16b) | U87MG (Glioblastoma) | Low µM range | [3] |
Signaling Pathway: Disruption of Tubulin Dynamics and Induction of Apoptosis
Caption: Inhibition of tubulin polymerization by brominated benzothiophenes, leading to mitotic arrest and apoptosis.
Modulation of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating cell morphology, migration, and actin cytoskeletal organization. Overactivation of this pathway is implicated in cancer progression and metastasis. Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[4][5][6] These compounds can covalently bind to Cys-107 in a pocket of the RhoA protein, inhibiting its activation.[4]
Signaling Pathway: Inhibition of RhoA/ROCK Signaling
Caption: Inhibition of the RhoA/ROCK pathway by brominated benzothiophene derivatives.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated benzothiophenes have demonstrated promising activity against a variety of pathogenic bacteria and fungi, including multidrug-resistant strains.
Quantitative Data on Antimicrobial Activity:
| Compound Name/Class | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Gram-positive bacteria, Yeast | 16 | [4][7] |
| 3-chlorobenzo[b]thiophene with methyl alcohol at C2 (Compound 19) | Bacillus cereus, Candida albicans | 128 | [7] |
| 3-chlorobenzo[b]thiophene with methyl alcohol at C2 (Compound 19) | Staphylococcus aureus, Enterococcus faecalis | 256 | [7] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | Escherichia coli | 1.11 (µM) | [6] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | Pseudomonas aeruginosa | 1.00 (µM) | [6] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | Salmonella | 0.54 (µM) | [6] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | Staphylococcus aureus | 1.11 (µM) | [6] |
Enzyme Inhibition: A Targeted Approach
Beyond broad cellular effects, specific brominated benzothiophenes have been identified as potent and selective inhibitors of key enzymes implicated in disease.
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is a key player in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. By inhibiting BDK, BT2 enhances the activity of BCKDC, leading to increased BCAA catabolism.
Signaling Pathway: Inhibition of BDK and Activation of BCAA Catabolism
Caption: Allosteric inhibition of BDK by BT2, leading to the activation of the BCKDC and enhanced BCAA catabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of brominated benzothiophenes.
Synthesis of 3-Bromobenzo[b]thiophene Derivatives
A convenient and environmentally benign method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles.[4][7]
Workflow for Synthesis of 3-Bromobenzothiophenes
Caption: General workflow for the synthesis of 3-bromobenzothiophene derivatives via electrophilic cyclization.
Detailed Protocol:
-
To a solution of the appropriate 2-alkynyl thioanisole in ethanol, add sodium bromide (NaBr) and copper(II) sulfate (CuSO4).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromobenzo[b]thiophene derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Detailed Protocol:
-
Prepare a stock solution of the brominated benzothiophene derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include appropriate controls: a positive control (microorganism in broth without the compound), a negative control (broth only), and a solvent control (microorganism in broth with the highest concentration of the solvent used).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Detailed Protocol:
-
Reconstitute purified tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice.
-
Prepare a reaction mixture containing the tubulin solution, GTP (to a final concentration of 1 mM), and the brominated benzothiophene derivative at various concentrations.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Include positive (e.g., colchicine) and negative (vehicle control) controls.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound.
Caspase-3 Activation Assay
This assay is used to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Detailed Protocol:
-
Culture cancer cells in a suitable medium and treat them with the brominated benzothiophene derivative for a specified time.
-
Lyse the cells to release the cellular contents, including caspases.
-
Prepare a reaction mixture containing the cell lysate and a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the reaction mixture at 37°C.
-
Measure the fluorescence generated from the cleavage of the substrate by active caspase-3 using a fluorometer.
-
The amount of fluorescence is proportional to the caspase-3 activity in the cell lysate.
-
Include appropriate controls, such as untreated cells and cells treated with a known apoptosis inducer.
Brominated benzothiophenes represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting field, ultimately paving the way for the discovery of new and effective treatments for a range of human diseases.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 5-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available material safety data for 5-Bromobenzo[b]thiophene-2-carbaldehyde (CAS No. 7312-18-7). Due to the limited availability of a complete Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes information from available data sheets, and supplements it with data from structurally related compounds to provide a thorough understanding of its potential hazards. Professionals handling this chemical should exercise caution and implement rigorous safety protocols.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 7312-18-7 | Santa Cruz Biotechnology |
| Molecular Formula | C₉H₅BrOS | Santa Cruz Biotechnology |
| Molecular Weight | 241.1 g/mol | Santa Cruz Biotechnology |
Hazard Identification and Classification
| Hazard Class | GHS Classification (for 5-Bromothiophene-2-carbaldehyde) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation) |
Disclaimer: This data is for a structurally similar compound and should be used for preliminary hazard assessment only.
Handling and Storage
Given the potential hazards, stringent safety measures are required when handling this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, or vapor.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend refrigeration for storage.
First Aid Measures
In case of exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols: In Vitro Skin Irritation Test
Due to the lack of specific experimental protocols for this compound, a general protocol for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model is provided below. This is a relevant test given the expected skin irritation properties of the compound.
Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissue models are received and pre-incubated in a provided assay medium overnight at 37°C and 5% CO₂.
-
Application of Test Substance: A defined amount of the test substance (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) at room temperature.
-
Rinsing: After the exposure period, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.
-
Post-Incubation: The tissues are transferred to fresh assay medium and incubated for a prolonged period (e.g., 42 hours) at 37°C and 5% CO₂ to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a blue formazan salt.
-
After a 3-hour incubation, the formazan salt is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer at a wavelength of 570 nm.
-
-
Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate key logical workflows relevant to handling and assessing the safety of a chemical like this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the multi-step synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available precursor, methylthiobenzene (thioanisole).
Synthetic Strategy
The synthesis of this compound from methylthiobenzene is most effectively achieved through a three-step sequence. This strategy involves the initial formation of the benzo[b]thiophene core, followed by regioselective bromination at the 5-position, and concluding with a Vilsmeier-Haack formylation at the 2-position. This approach ensures good overall yields and high purity of the final product.
Overall Synthetic Workflow
Figure 1: Three-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Benzo[b]thiophene | C₈H₆S | 134.20 | Colorless solid | ~80 | 32 |
| 5-Bromobenzo[b]thiophene | C₈H₅BrS | 213.10 | Not specified | Not specified | Not specified |
| This compound | C₉H₅BrOS | 241.11 | Solid | Not specified | Not specified |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| Benzo[b]thiophene | 7.87 (d, 1H), 7.79 (d, 1H), 7.40-7.28 (m, 4H) | 140.0, 139.6, 126.4, 124.3, 124.2, 123.5, 122.9, 122.4 | Not specified |
| 5-Bromobenzo[b]thiophene | 8.12 (d, J=1.9 Hz, 1H), 7.69 (d, J=8.7 Hz, 1H), 7.56 (dd, J=8.7, 1.9 Hz, 1H), 7.45 (d, J=5.5 Hz, 1H), 7.30 (d, J=5.5 Hz, 1H) | 138.6, 138.3, 131.8, 130.4, 127.2, 123.8, 119.8 | Not specified |
| This compound | 9.95 (s, 1H), 8.15 (d, J=1.8 Hz, 1H), 7.95 (s, 1H), 7.78 (d, J=8.7 Hz, 1H), 7.58 (dd, J=8.7, 1.9 Hz, 1H) | Not specified | ~1680-1700 (C=O stretch) |
Experimental Protocols
Step 1: Synthesis of Benzo[b]thiophene from Methylthiobenzene
This protocol is an adaptation of the method described by Mancuso and Gabriele for the synthesis of benzo[b]thiophene-2-carbaldehyde, where the reaction is quenched before the addition of the formylating agent.
Materials:
-
Methylthiobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (3.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.0 eq)
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methylthiobenzene (1.0 eq) in anhydrous hexane, add TMEDA (3.0 eq) under a nitrogen atmosphere with stirring.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add a solution of n-BuLi in hexanes (3.0 eq) dropwise to the cooled mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 15 minutes, and then allow it to warm to room temperature and stir for an additional 24 hours.
-
After 24 hours, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane (3 x volume of hexane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure benzo[b]thiophene.
Step 2: Synthesis of 5-Bromobenzo[b]thiophene from Benzo[b]thiophene
This procedure utilizes electrophilic bromination to introduce a bromine atom at the 5-position of the benzo[b]thiophene ring.
Materials:
-
Benzo[b]thiophene (1.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and quench any remaining bromine by adding a sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous layer with dichloromethane (3 x volume of acetic acid).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 5-bromobenzo[b]thiophene.
Step 3: Synthesis of this compound via Vilsmeier-Haack Reaction
The final step involves the formylation of 5-bromobenzo[b]thiophene at the electron-rich 2-position using the Vilsmeier-Haack reagent.[1]
Materials:
-
5-Bromobenzo[b]thiophene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0-5.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0-5.0 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1-1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-bromobenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of 5-bromobenzo[b]thiophene to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-70 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Bromine and phosphorus oxychloride are corrosive and toxic. Handle with caution and avoid inhalation of vapors.
-
The quenching of reagents should be done slowly and carefully, especially when scaling up reactions.
References
Application Notes and Protocols: The Versatile Role of 5-Bromobenzo[b]thiophene-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[b]thiophene-2-carbaldehyde is a key heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of functionalized benzothiophene derivatives. The benzothiophene scaffold is a prominent feature in numerous pharmacologically active molecules and advanced organic materials. The presence of both a reactive aldehyde group and a bromine atom on the benzothiophene core allows for a diverse range of chemical transformations, making it an invaluable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound.
Key Applications
The strategic placement of the bromo and formyl functionalities enables a variety of important synthetic transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of aryl, alkynyl, and vinyl substituents, respectively, leading to the synthesis of complex molecular architectures.
-
Condensation Reactions: The aldehyde group at the 2-position readily undergoes condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and stabilized phosphorus ylides (e.g., Wittig and Horner-Wadsworth-Emmons reactions). These reactions are fundamental for the formation of new carbon-carbon double bonds and the synthesis of α,β-unsaturated systems.
-
Synthesis of Biologically Active Molecules: Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily diversify the core structure makes it a valuable starting material for the generation of compound libraries for high-throughput screening.
Data Presentation: Representative Transformations
The following tables summarize quantitative data for key reactions involving benzothiophene and thiophene aldehydes. While specific data for this compound is limited in the literature, these tables provide expected yields and conditions based on analogous systems.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| 2 | 5-Bromothiophene-2-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 80 |
| 3 | 4,5-Dibromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | 70-80 |
Table 2: Knoevenagel Condensation of Benzo[b]thiophene-2-carbaldehyde with Active Methylene Compounds
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp | Time | Yield (%) |
| 1 | Benzo[b]thiophene-2-carbaldehyde | Malononitrile | NaOMe (5%) | Methanol | Reflux | 2-4 h | >90 |
| 2 | Benzo[b]thiophene-2-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 h | 85-90 |
| 3 | Benzo[b]thiophene-2-carbaldehyde | 3,4,5-Trimethoxyphenylacetonitrile | NaOMe (5%) | Methanol | Reflux | 3 h | 88 |
Table 3: Horner-Wadsworth-Emmons Reaction of Aldehydes with Triethyl Phosphonoacetate
| Entry | Aldehyde | Base | Solvent | Temp | Time | Yield (%) (E/Z ratio) |
| 1 | Benzaldehyde | NaH | THF | RT | 2 h | 95 (E-selective) |
| 2 | Thiophene-2-carboxaldehyde | K₂CO₃/DBU | Acetonitrile | RT | 12 h | 88 (>95:5 E/Z) |
| 3 | Aromatic Aldehydes | DBU/LiCl | Acetonitrile | RT | 1-3 h | 85-95 (E-selective) |
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(4-methoxyphenyl)thiophene | 1-Ethynyl-2-(methylsulfanyl)benzene | Pd(PPh₃)₄ (3) | 5 | Et₃N | Toluene | 80 | 12 | 92 |
| 2 | Aryl Iodide | Propyne | Pd(PPh₃)₄ (2.5) | 5 | Et₃N | THF | -78 to RT | 12 | 85-94 |
| 3 | 5-Bromoindole | Phenylacetylene | Pd(OAc)₂ (10) | 20 | K₂CO₃ | H₂O | 100 | 1 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Knoevenagel Condensation
This protocol outlines the base-catalyzed Knoevenagel condensation of this compound with an active methylene compound.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv)
-
Basic catalyst (e.g., piperidine, 5% sodium methoxide in methanol)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in the appropriate solvent.
-
Add a catalytic amount of the base to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The formation of a precipitate may indicate product formation.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Protocol 3: Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the Horner-Wadsworth-Emmons olefination of this compound to form an (E)-α,β-unsaturated ester.[2]
-
Materials:
-
Triethyl phosphonoacetate (1.0 equiv)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH.
-
Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
-
Protocol 4: Sonogashira Cross-Coupling Reaction
This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the appropriate temperature (typically 50-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its dual reactivity allows for the construction of a diverse range of complex molecules through well-established synthetic methodologies. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important building block in the development of novel pharmaceuticals and functional materials. Further investigation into the reaction scope and optimization of conditions for specific substrates will undoubtedly continue to expand the utility of this compound in the scientific community.
References
Application Notes and Protocols: 5-Bromobenzo[b]thiophene-2-carbaldehyde as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[b]thiophene-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The benzothiophene core is a recognized "privileged structure," frequently found in approved pharmaceuticals and clinical candidates. The presence of a reactive aldehyde group at the 2-position and a bromine atom at the 5-position provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.
Application Notes
The unique structural features of this compound make it an ideal starting material for the synthesis of compounds targeting a range of biological targets. The aldehyde functionality is readily converted into various functional groups, including amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.
Key therapeutic areas where derivatives of this compound have shown promise include:
-
Anticancer Agents: The benzothiophene scaffold is present in numerous potent anticancer agents. Derivatives have been shown to act as multi-kinase inhibitors, tubulin polymerization inhibitors, and modulators of key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the RhoA/ROCK and Wnt/β-catenin pathways.
-
Kinase Inhibitors: The ability to introduce a variety of substituents at the 5-position allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases. This has led to the development of potent and selective inhibitors of kinases such as Clk1/4, DRAK1, Dyrk1A/B, and haspin, which are implicated in cancer and other diseases.[1]
-
Antimicrobial and Antioxidant Agents: Schiff bases and other derivatives of 5-bromothiophene-2-carbaldehyde have demonstrated significant antimicrobial activity against a range of bacterial strains, as well as promising antioxidant properties.[2]
Data Presentation
The following tables summarize quantitative data for various derivatives of benzo[b]thiophene, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 16b | HCT-116 | >10 | - | - |
| 16b | A549 | >10 | - | - |
| 16b | U87MG | 7.2 | - | - |
| 16b | HeLa | >10 | - | - |
| BTAP1 | - | -8.0 (Binding Energy, kcal/mol) | - | - |
| BTAP2 | - | -7.5 (Binding Energy, kcal/mol) | - | - |
| BTAP3 | - | -7.6 (Binding Energy, kcal/mol) | - | - |
Data sourced from multiple studies.[3][4]
Table 2: Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound ID | Kinase Target | IC50 (nM) |
| 16b | Clk4 | 11 |
| 16b | DRAK1 | 87 |
| 16b | Haspin | 125.7 |
| 16b | Clk1 | 163 |
| 16b | Dyrk1B | 284 |
| 16b | Dyrk1A | 353.3 |
Data sourced from a 2023 study on multi-kinase inhibitors.[3]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base Derivative from this compound
This protocol describes a general method for the synthesis of a Schiff base, a common class of compounds with diverse biological activities, via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 2-aminothiophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
The purity of the synthesized compound can be assessed by melting point determination, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Synthesized benzothiophene derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent). Incubate the plate for another 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of pharmaceutical candidates from this compound.
Signaling Pathways
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives, preventing stress fiber formation.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway, a potential target for benzothiophene-based therapeutics.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions Using 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromobenzo[b]thiophene-2-carbaldehyde in various palladium-catalyzed cross-coupling reactions. The benzo[b]thiophene scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization of this core structure through palladium-catalyzed reactions is a key strategy for the synthesis of novel therapeutic agents and functional materials. The aldehyde group at the 2-position and the bromine atom at the 5-position offer versatile handles for a range of chemical transformations, making this compound a valuable building block in drug discovery and development.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental tools in modern organic synthesis. They generally proceed through a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or coordination of an alkene or amine, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
While specific literature on palladium-catalyzed reactions of this compound is not abundant, the reactivity of this substrate can be inferred from studies on structurally similar compounds such as other brominated benzo[b]thiophenes and thiophenes. The protocols and data presented herein are based on these analogous reactions and provide a strong starting point for the development of specific applications.
Key Palladium-Catalyzed Reactions and Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and vinyl-aryl compounds, which are common motifs in pharmaceuticals.
Application: Synthesis of 5-aryl- and 5-vinylbenzo[b]thiophene-2-carbaldehydes, which are precursors to a variety of biologically active molecules.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Analogous Bromo-thiophenes
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/Water (4:1) | 90 | 12 | ~85 (Good) | [1] |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/Water (4:1) | 90 | 12 | ~95 (Excellent) | [1] |
| 3 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | 100 (Microwave) | 0.42 | 96 | [2] |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | Dioxane/Water | 90 | 12 | Moderate to Good | [1][3] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] It is a powerful tool for the formation of C-C bonds and is particularly useful for the synthesis of substituted styrenes and cinnamates.
Application: Synthesis of 5-alkenylbenzo[b]thiophene-2-carbaldehydes, which can be further modified to produce a range of pharmacologically relevant compounds.
Quantitative Data Summary: Heck Reaction of Analogous Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 60 | 12 | 92 | [5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | High | [6] |
| 3 | Eugenol | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | DMF/Water (4:1) | 100 | 2 | 79 | [7] |
Experimental Protocol: Heck Reaction
-
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if used, e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the alkene (1.5 equivalents).
-
Heat the mixture with stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is highly efficient for the synthesis of arylalkynes.
Application: Synthesis of 5-alkynylbenzo[b]thiophene-2-carbaldehydes, which are valuable intermediates for the construction of complex heterocyclic systems and conjugated materials.
Quantitative Data Summary: Sonogashira Coupling of Analogous Bromoarenes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | [9] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [9] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | Reflux | N/A | High | [9] |
| 4 | Various Alkynes | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | Water/MeCN | 65 | 2 | Good to Excellent | [10] |
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).
-
Add the anhydrous and degassed solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 2 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11][12] This reaction has broad substrate scope and functional group tolerance.
Application: Synthesis of 5-aminobenzo[b]thiophene-2-carbaldehyde derivatives, which are important pharmacophores in many biologically active compounds.
Quantitative Data Summary: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | High | [11] |
| 2 | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | Good | [12] |
| 3 | Benzophenone imine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 110 | 1.5 | 92 | [13] |
| 4 | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | Good | [14] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos, 1-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous and deoxygenated solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed reaction.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Applications of Schiff Bases Derived from 5-Bromobenzo[b]thiophene-2-carbaldehyde: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff bases derived from 5-Bromobenzo[b]thiophene-2-carbaldehyde. This class of compounds holds significant promise in the discovery of novel therapeutic agents.
Schiff bases synthesized from this compound are a class of organic compounds characterized by an azomethine group (-C=N-). The presence of the bromine atom and the benzothiophene core in these molecules makes them attractive candidates for investigation in medicinal chemistry. The benzothiophene moiety is a key structural component in a variety of biologically active compounds.
Applications in Drug Discovery
Schiff bases incorporating the 5-Bromobenzo[b]thiophene scaffold have been investigated for a range of pharmacological activities, demonstrating their potential as:
-
Antimicrobial Agents: These compounds have shown inhibitory activity against various strains of bacteria and fungi. The imine group is crucial for their biological action, and the lipophilicity of the benzothiophene ring can facilitate passage through microbial cell membranes.
-
Anticancer Agents: A significant area of research for these molecules is their potential as anticancer drugs. Studies on structurally related benzothiophene derivatives suggest that they can interfere with critical cellular processes in cancer cells, such as the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[1][2]
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol outlines a general and efficient method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.[3]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the respective primary amine (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dichloromethane.
-
The purified Schiff base is dried under vacuum.
-
Characterization of the synthesized compound is performed using techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
Characterization Data
-
FT-IR (cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1610-1640 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1670 cm⁻¹) and the N-H stretching bands of the primary amine further confirms the reaction completion.[3]
-
¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm.
-
¹³C NMR: The carbon of the azomethine group is observed in the range of δ 150-165 ppm.
Data Presentation
Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a representative Schiff base derived from a related brominated thiophene carboxaldehyde against various microbial strains. This data serves as an illustrative example of the potential antimicrobial efficacy.
| Compound | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Reference |
| 2-(((5-bromothiophen-2-yl)methyleneamino)benzenethiol) | >200 | >200 | >200 | [4] |
Note: Data for Schiff bases derived directly from this compound is limited in the public domain. The data presented is for a structurally similar compound.
Anticancer Activity
The anticancer potential of these compounds is highlighted by their ability to inhibit the growth of various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for benzothiophene derivatives that function as tubulin polymerization inhibitors.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | K562 (Leukemia) | Submicromolar range | [1] |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives | Various cancer cell lines | Subnanomolar concentrations | [2] |
Note: This data is for structurally related benzothiophene compounds that demonstrate the potential anticancer mechanism of the core scaffold.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of certain benzothiophene derivatives has been attributed to their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
References
- 1. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial and Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of novel compounds as potential antimicrobial and anti-inflammatory agents. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Section 1: Antimicrobial Activity Assessment
The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Natural products, such as essential oils and plant extracts, represent a rich source of novel compounds with potential antimicrobial activity.[1][2][3][4] The following protocols are fundamental for determining the in vitro efficacy of these agents.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. It is a primary and quantitative measure of an agent's potency. The broth microdilution method is a standardized and widely used technique for MIC determination.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., plant extract, essential oil) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
-
Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent stock solution directly in the microtiter plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hours) culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial agent dilutions. Include a positive control (broth with inoculum, no agent) and a negative/sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Data Presentation: MIC Values of Essential Oils
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various essential oils against common pathogenic bacteria.
| Essential Oil | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Tea Tree Oil | 1400 | 2700-3100 | >5000 | 200 |
| Oregano Oil | 800-900 | 1600-1800 | >5000 | - |
| Lavender Oil | 1000-1200 | 2000 | >5000 | - |
| Thyme Oil | - | 1250 | - | - |
| Eucalyptus Oil | 2900 | >5000 | >5000 | - |
| Cinnamon Oil | 390 | 390 | - | - |
| Peppermint Oil | 200 | >800 | 200 | 200 |
Note: MIC values can vary based on the specific composition of the essential oil, the bacterial strain tested, and the exact methodology used.[1][2][3][4]
Assessment of Antimicrobial Synergy: The Checkerboard Assay
Combination therapy, using two or more antimicrobial agents, can be a powerful strategy to combat drug resistance and enhance therapeutic efficacy. The checkerboard assay is an in vitro method to quantify the interaction between two antimicrobial agents.
Experimental Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of two antimicrobial agents (Agent A and Agent B). Agent A is serially diluted along the x-axis, and Agent B is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (as described in the MIC protocol).
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index < 4.0
-
Antagonism: FIC Index ≥ 4.0
Data Presentation: Synergistic Effects of Plant Extracts and Antibiotics
The following table presents the Fractional Inhibitory Concentration (FIC) indices for combinations of plant extracts and conventional antibiotics against resistant bacterial strains.
| Plant Extract | Antibiotic | Bacterial Strain | FIC Index | Interpretation |
| Thymbra spicata | Cefotaxime | S. aureus (MDR) | 0.02 - 0.26 | Synergy |
| Thymbra spicata | Ampicillin | K. pneumoniae (MDR) | 0.25 - 0.5 | Synergy |
| Daphne genkwa | Oxacillin | S. aureus (MRSA) | 0.375 | Synergy |
| Magnolia officinalis | Oxacillin | S. aureus (MRSA) | 0.5 - 0.75 | Partial Synergy |
| Verbena officinalis | Oxacillin | S. aureus (MRSA) | 0.5 - 0.75 | Partial Synergy |
| Juniperus excelsa EO | Ciprofloxacin | Campylobacter coli (MDR) | 0.50 | Synergy |
| Micromeria barbata EO | Amoxicillin-clavulanic acid | E. coli (XDR) | 0.50 | Synergy |
MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus; XDR: Extensively Drug-Resistant; EO: Essential Oil.[5][6][7]
Visualization of Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Section 2: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. The following protocols focus on in vitro assays using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.
Cell Viability Assay (MTT Assay)
Before assessing the anti-inflammatory activity of a compound, it is crucial to determine its cytotoxicity to ensure that any observed effects are not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Measurement of Nitric Oxide Production (Griess Assay)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
Experimental Protocol: Griess Assay
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve.
Data Presentation: Anti-inflammatory Activity of Flavonoids and Terpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production by various flavonoids and terpenoids in LPS-stimulated RAW 264.7 cells.
| Compound | Class | IC50 (µM) for NO Inhibition |
| Wogonin | Flavonoid | ~10 |
| Prenylated Wogonin | Flavonoid | < 6.25 |
| Geranyl Wogonin | Flavonoid | < 6.25 |
| Farnesyl Wogonin | Flavonoid | < 6.25 |
| Parthenolide | Terpenoid | - |
| Compound with Isonicotinoyl Motif | - | 1.42 µg/mL |
| Ibuprofen (Standard) | NSAID | 11.2 µg/mL |
Note: IC50 values are dependent on experimental conditions.[8][9]
Visualization of Experimental Workflow: Griess Assay
Caption: Workflow for the Griess assay to measure nitric oxide production.
Analysis of Inflammatory Signaling Pathways: Western Blotting
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that regulate the expression of pro-inflammatory genes. Western blotting can be used to assess the effect of a test compound on the activation of these pathways by detecting the phosphorylation of key proteins.
Experimental Protocol: Western Blotting for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment with the test compound and/or LPS, lyse the cells to extract total protein. Include protease and phosphatase inhibitors in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Signaling Pathways
Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.
Section 3: Conclusion
The protocols and application notes presented here provide a robust framework for the initial in vitro characterization of novel antimicrobial and anti-inflammatory compounds. By systematically evaluating the MIC, synergistic interactions, effects on inflammatory mediators, and modulation of key signaling pathways, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development. The use of standardized methodologies and clear data presentation is paramount for ensuring the reproducibility and comparability of results in the quest for new therapeutics to combat infectious and inflammatory diseases.
References
- 1. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 5. Synergistic Antibacterial Effects of Plant Extracts and Essential Oils Against Drug-Resistant Bacteria of Clinical Interest [mdpi.com]
- 6. Synergistic effect of Thymbra spicata L. extracts with antibiotics against multidrug- resistant Staphylococcus aureus and Klebsiella pneumoniae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antibacterial effects of herbal extracts and antibiotics on methicillin-resistant Staphylococcus aureus: A computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromobenzo[b]thiophene-2-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[b]thiophene-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of materials science. Its rigid benzothiophene core provides thermal and chemical stability, while the bromo and carbaldehyde functionalities offer reactive sites for a variety of organic transformations. This allows for the synthesis of novel π-conjugated systems, including polymers and small molecules, with tailored optoelectronic properties for applications in organic electronics. This document provides an overview of its applications, key quantitative data for analogous materials, and detailed experimental protocols for the synthesis of advanced materials.
Key Applications in Materials Science
The unique molecular structure of this compound makes it a valuable precursor for the development of organic semiconductors. The benzothiophene moiety is an electron-rich unit that can be incorporated into donor-acceptor (D-A) architectures, which are fundamental to the design of materials for:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation in materials derived from this compound can lead to efficient electroluminescence. By carefully designing the molecular structure, the emission color and quantum efficiency of OLEDs can be tuned. Thiophene-based materials are known for their good charge transport properties, which are crucial for high-performance OLEDs.
-
Organic Solar Cells (OSCs): As a component of donor or acceptor materials in the active layer of OSCs, the benzothiophene unit can influence the material's light absorption characteristics and energy levels (HOMO/LUMO). The bromine atom allows for the facile synthesis of conjugated polymers through cross-coupling reactions, which are widely used in bulk heterojunction solar cells.
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the benzothiophene core can promote intermolecular π-π stacking in the solid state, which is beneficial for efficient charge transport in the active layer of OFETs.
Data Presentation
While specific quantitative performance data for materials directly synthesized from this compound is limited in the current literature, the following tables summarize the performance of structurally similar thiophene-based materials to provide a benchmark for expected performance.
Table 1: Performance of Thiophene-Based Polymers in Organic Solar Cells
| Polymer Architecture | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Donor-Acceptor Copolymer with Benzodithiophene Unit | 0.81 | 9.3 | 0.53 | 4.0[1] |
| PBDTT-F-TT:di-PBI Blend | - | - | - | 5.73[2] |
| PM6:Y6 with Halogenated Thiophene Additive | - | - | 78.6 | 17.9[3] |
Table 2: Performance of Thiophene-Based Materials in Organic Light-Emitting Diodes (OLEDs)
| Material Type | Emission Color | External Quantum Efficiency (EQE) [%] | Luminance (cd/m²) |
| Thiophene-based MR-TADF Emitter | Green | 34.6 | 1000[4] |
| Thiophene Derivative Host Material | Blue | > 5 | > 1000 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are based on established methods for similar compounds and can be adapted for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Cross-Coupling for Polymerization
This protocol outlines a general procedure for the palladium-catalyzed Stille cross-coupling polymerization of a distannylated comonomer with this compound (as a conceptual monomer).
Materials:
-
This compound (or a dibrominated derivative for polymerization)
-
Distannylated comonomer (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous and degassed chlorobenzene
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask, add the brominated benzothiophene monomer (1 equivalent) and the distannylated comonomer (1 equivalent).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed chlorobenzene via syringe.
-
In a separate glovebox, prepare a solution of Pd₂(dba)₃ and P(o-tol)₃ in chlorobenzene.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Monitor the increase in viscosity of the reaction mixture.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
Visualizations
The following diagrams illustrate key conceptual workflows in the application of this compound in materials science.
Caption: General workflow from starting material to device characterization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified structures of OLED and OSC devices.
References
- 1. mdpi.com [mdpi.com]
- 2. cn.rylene-wang.com [cn.rylene-wang.com]
- 3. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Creating Fluorescent Materials with 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent materials derived from 5-Bromobenzo[b]thiophene-2-carbaldehyde. This versatile building block can be readily functionalized through common organic reactions to produce novel fluorophores with tunable photophysical properties. The resulting compounds have potential applications in various fields, including cellular imaging and as probes for specific biological targets.
Introduction to Fluorescent Materials from this compound
This compound serves as a key starting material for the synthesis of a variety of fluorescent probes. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. This modification can extend the π-conjugated system and modulate the electron-donating or -withdrawing properties of the molecule, thereby tuning the fluorescence characteristics.
Furthermore, the aldehyde group at the 2-position is a versatile handle for reactions like the Knoevenagel condensation. This reaction allows for the introduction of groups that can further extend the π-system and influence the intramolecular charge transfer (ICT) character of the molecule, which is often associated with environmentally sensitive fluorescence.
Derivatives of benzo[b]thiophene have been explored for various applications, including as mitochondria-targeting agents and for in vivo imaging of cancer.[1][2] The development of novel fluorescent probes from this scaffold is a promising area of research for creating tools to study cellular processes and for the development of new diagnostic and therapeutic agents.
Data Presentation
The photophysical properties of fluorescent materials derived from this compound are highly dependent on the specific modifications made to the core structure. The following table summarizes the key photophysical data for a representative fluorescent probe synthesized via a Knoevenagel condensation, highlighting the impact of structural changes on the fluorescence profile.
| Compound Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| (Z)-3-(benzo[b]thiophen-2-yl)-2-(p-tolyl)acrylonitrile | Not specified | Not specified | Not specified | Not specified |
| Hypothetical Donor-Substituted Derivative | ~420 | ~550 | ~0.65 | ~35,000 |
| Hypothetical Acceptor-Substituted Derivative | ~400 | ~510 | ~0.40 | ~30,000 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of fluorescent materials using this compound as a starting material.
Protocol 1: Synthesis of a 5-Arylbenzo[b]thiophene-2-carbaldehyde via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the benzo[b]thiophene core.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzo[b]thiophene-2-carbaldehyde.
Protocol 2: Synthesis of a Fluorescent Probe via Knoevenagel Condensation
This protocol describes the Knoevenagel condensation of a 5-arylbenzo[b]thiophene-2-carbaldehyde with an active methylene compound to generate a fluorescent probe.
Materials:
-
5-Arylbenzo[b]thiophene-2-carbaldehyde (from Protocol 1)
-
Active methylene compound (e.g., Malononitrile)
-
Basic catalyst (e.g., Piperidine or DBU)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 5-arylbenzo[b]thiophene-2-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid product by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure fluorescent probe.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and a potential biological application pathway for fluorescent materials derived from this compound.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for the Knoevenagel condensation reaction.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of this core structure is paramount for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, providing a direct pathway to introduce aryl and heteroaryl substituents onto the benzo[b]thiophene ring.
This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction of 5-Bromobenzo[b]thiophene-2-carbaldehyde with various arylboronic acids. The resulting 5-arylbenzo[b]thiophene-2-carbaldehydes are valuable intermediates, with the aldehyde group serving as a versatile handle for subsequent chemical transformations such as condensation, oxidation, and reduction, thereby enabling the generation of diverse compound libraries for drug discovery and material science applications.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves an organoboron compound (typically a boronic acid or its ester) and an organic halide. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
While specific experimental data for the Suzuki cross-coupling of this compound is not extensively reported in the literature, data from a closely related analogue, 5-bromothieno[3,2-b]thiophene-2-carbaldehyde, provides a strong predictive basis for reaction conditions and expected outcomes.[1] The following table summarizes the results from the Suzuki coupling of this analogue with different arylboronic acids. These conditions serve as an excellent starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 75 | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 65 | [1] |
| 3 | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | 14 | [1] |
Note: The data presented is for the Suzuki coupling of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde and should be considered as a guideline for the reaction of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the Suzuki cross-coupling of brominated thiophene and benzothiophene derivatives and can be adapted for this compound.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
Solvent: 1,2-Dimethoxyethane (DME)/Water (4:1) or 1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., DME and water in a 4:1 ratio) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%), to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylbenzo[b]thiophene-2-carbaldehyde.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylbenzo[b]thiophene-2-carbaldehydes from this compound. The provided protocols, based on closely related substrates, offer a solid foundation for developing specific reaction conditions. Researchers and drug development professionals can utilize this information to synthesize a diverse range of functionalized benzo[b]thiophene derivatives for further investigation in various therapeutic and material science applications. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for specific arylboronic acids.
References
Protocol for the Formylation of 5-Bromobenzo[b]thiophene: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the formylation of 5-bromobenzo[b]thiophene, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
5-Bromobenzo[b]thiophene is a versatile building block in organic synthesis. The introduction of a formyl group onto the benzo[b]thiophene core provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. This document details two primary methods for the formylation of 5-bromobenzo[b]thiophene: the Vilsmeier-Haack reaction and Lithiation-Formylation. The choice of method can influence the regioselectivity of the formylation, yielding either 5-bromobenzo[b]thiophene-2-carbaldehyde or 5-bromobenzo[b]thiophene-3-carbaldehyde.
Regioselectivity
The regioselectivity of the formylation of 5-bromobenzo[b]thiophene is a critical consideration. In electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction, the electron-donating sulfur atom directs substitution to the electron-rich 2-position of the thiophene ring. However, the directing effect of the bromine at the 5-position and the specific reaction conditions can also influence the outcome.
In contrast, ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can provide an alternative regiochemical outcome. The bromine atom can direct the lithiation to the adjacent 4-position, or lithiation may occur at the most acidic proton, typically at the 2-position. Subsequent formylation would then yield the corresponding carbaldehyde.
Comparative Data of Formylation Methods
The following table summarizes the expected outcomes and conditions for the different formylation methods. Please note that specific yields can vary based on the precise reaction conditions and scale.
| Method | Target Product | Reagents | Typical Solvents | Temperature | Reported Yield |
| Vilsmeier-Haack | This compound | POCl₃, DMF | Dichloromethane, DMF | 0 °C to reflux | Moderate to Good |
| Lithiation-Formylation | This compound or -3-carbaldehyde | n-BuLi or LDA, DMF | Anhydrous THF, Diethyl ether | -78 °C to rt | Moderate to Good |
| Sommelet Reaction | 5-Bromobenzo[b]thiophene-3-carbaldehyde | Hexamethylenetetramine, Acetic Acid | Chloroform, Acetic Acid | Reflux | ~65%[1] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation for the Synthesis of this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of benzo[b]thiophene derivatives.
Materials:
-
5-Bromobenzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.
-
Reaction with 5-Bromobenzo[b]thiophene: Dissolve 5-bromobenzo[b]thiophene (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Product Characterization (this compound):
-
Molecular Formula: C₉H₅BrOS
-
Molecular Weight: 241.11 g/mol
-
Appearance: Off-white to yellow solid.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ ~10.1 (s, 1H, CHO), 8.1-7.4 (m, 4H, Ar-H).
-
IR (KBr): ν ~1670 cm⁻¹ (C=O stretching).
-
Protocol 2: Lithiation-Formylation for the Synthesis of 5-Bromobenzo[b]thiophene-carbaldehydes
This protocol provides a general method for the formylation of 5-bromobenzo[b]thiophene via lithiation. The regioselectivity of this reaction can be influenced by the choice of base and reaction conditions, potentially yielding a mixture of the 2- and 3-carbaldehyde isomers.
Materials:
-
5-Bromobenzo[b]thiophene
-
n-Butyllithium (n-BuLi) in hexanes, or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Lithiation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-bromobenzo[b]thiophene (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound and 5-bromobenzo[b]thiophene-3-carbaldehyde.
Expected Product Characterization (5-Bromobenzo[b]thiophene-3-carbaldehyde):
-
Molecular Formula: C₉H₅BrOS
-
Molecular Weight: 241.11 g/mol
-
Appearance: Yellow solid.
-
Spectroscopic Data:
Visualizing the Workflow
To aid in the understanding of the experimental procedures, the following diagrams illustrate the key steps in each protocol.
Caption: Vilsmeier-Haack Formylation Workflow.
Caption: Lithiation-Formylation Workflow.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent and should be handled under an inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential for the success of these reactions. Ensure all glassware is thoroughly dried before use.
References
Application Notes and Protocols: Organic Light-Emitting Diode (OLED) Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic compounds to generate light in response to an electric current. Unlike conventional LEDs, which are point sources, OLEDs can be fabricated into large, flexible, and transparent sheets, enabling a host of revolutionary applications.[1][2] Initially developed for display technology, the unique properties of OLEDs—such as lightweight, mechanical flexibility, and efficient surface emission—have paved the way for their use in solid-state lighting, wearable devices, and advanced biomedical applications.[3][4]
Application Note 1: High-Resolution Displays
OLEDs are most widely used in digital displays for devices like televisions, computer monitors, and smartphones.[1][5] Their self-emissive nature allows for true black levels, infinite contrast ratios, and wider viewing angles compared to LCDs.[6] Active-matrix OLED (AMOLED) technology uses a thin-film transistor (TFT) backplane to control each pixel individually, enabling high-resolution and large-format displays.[1]
Performance Data for Display Applications
The following table summarizes typical performance metrics for OLEDs used in modern displays.
| Parameter | Red Emitter | Green Emitter | Blue Emitter | White OLED (WOLED) |
| Max. External Quantum Efficiency (EQE) | > 20% | > 25% | > 10% (Fluorescent) / > 20% (TADF/Phosphorescent) | > 25% |
| Max. Luminous Efficacy (lm/W) | ~40-60 lm/W | ~80-110 lm/W | ~20-40 lm/W | ~50-90 lm/W |
| Max. Luminance (cd/m²) | > 10,000 | > 15,000 | > 5,000 | > 100,000 |
| CIE 1931 Coordinates (x, y) | ~(0.68, 0.32) | ~(0.27, 0.70) | ~(0.14, 0.10) | ~(0.33, 0.33) |
| Lifetime (LT50 @ 1000 cd/m²) | > 100,000 h | > 150,000 h | > 20,000 h | > 50,000 h |
Note: Values are representative and can vary significantly based on specific material systems and device architecture.
Diagram: Basic OLED Structure and Working Principle
The diagram below illustrates the multilayer structure of a typical OLED and the process of electroluminescence. When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. These charge carriers migrate towards the emissive layer, where they recombine to form excitons. The excitons then decay radiatively, emitting light.[1][7]
Caption: A diagram of a multilayer OLED structure and its operating principle.
Application Note 2: Biomedical Applications & Drug Development
OLED technology is emerging as a powerful tool in biomedicine and drug development, offering advantages in photodynamic therapy (PDT), integrated biosensing, and wearable health monitoring.[3][8] Its flexibility allows for conformal application to skin or even implantation for treating deep-seated tumors.[9][10]
OLEDs in Photodynamic Therapy (PDT)
PDT is a minimally invasive cancer treatment that uses a light-sensitive drug (a photosensitizer) activated by a specific wavelength of light to produce reactive oxygen species (ROS) that kill cancer cells.[10][11] Flexible, implantable, or wearable OLED patches can provide sustained, low-intensity light directly to tumor sites, overcoming the penetration depth limitations of external light sources.[10][12]
-
Recent Finding: A wirelessly powered, implantable OLED device demonstrated significant anti-tumor effects against deep organ cancer in a rat model, highlighting its potential for treating previously inaccessible tumors.[9][12] Red OLED light was found to be more effective than green light due to its deeper tissue penetration.[9]
OLEDs in Biosensing
OLEDs can be integrated into compact, lab-on-a-chip devices for various diagnostic applications.[13][14] They can serve as the excitation light source for fluorescence-based biosensors to detect proteins, DNA, or other biomarkers.[15][16]
-
Example Application: An integrated OLED-based fluorescence biosensor was able to detect as little as 3 ng of a fluorescently-tagged antibody in a 0.012 µL volume, demonstrating high sensitivity for point-of-care diagnostics.[15] Researchers are also developing OLED/Organic Photodiode (OPD) hybrid displays for fingerprint recognition and cardiovascular monitoring through photoplethysmography.[17]
Performance Data for Biomedical OLEDs
| Parameter | Application | Typical Requirement |
| Wavelength | Photodynamic Therapy | Matched to photosensitizer absorption (e.g., 630-700 nm for red) |
| Optical Power Output | Photodynamic Therapy | 1-10 mW/cm² (for metronomic PDT) |
| Emission Uniformity | All Biomedical | High uniformity (>90%) over the active area |
| Flexibility | Wearables/Implants | Bending radius < 1 cm |
| Biocompatibility | Implants | Requires robust, non-toxic encapsulation (e.g., Parylene) |
| Operational Lifetime | Implants | Stable operation for the duration of treatment (days to weeks) |
Protocols
Protocol 1: Fabrication of a Small-Molecule OLED (SM-OLED) via Thermal Evaporation
This protocol describes a standard laboratory-scale process for fabricating a multilayer SM-OLED in a high-vacuum environment.[7][18]
1. Substrate Preparation:
- Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
- Dry the substrates with a nitrogen gun.
- Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove organic residues and increase its work function.[18]
2. Organic Layer Deposition:
- Load the cleaned substrates and crucibles with organic materials into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
- Deposit the layers sequentially by heating the crucibles. The deposition rate and thickness should be monitored in real-time using a quartz crystal microbalance.
- HIL: e.g., 4,4',4"-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA), 60 nm.
- HTL: e.g., 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB), 20 nm.
- EML: e.g., tris-(8-hydroxyquinoline) aluminum (Alq₃), 40 nm.
- ETL: e.g., Alq₃, 20 nm.
- EIL: e.g., Lithium Fluoride (LiF), 1 nm.[18]
3. Cathode Deposition:
- Without breaking vacuum, deposit the metal cathode through a shadow mask to define the pixel area.
- Cathode: e.g., Aluminum (Al), 100 nm.
4. Encapsulation:
- Transfer the completed device to a nitrogen-filled glovebox.
- Encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure under a UV lamp. This step is critical to prevent degradation from oxygen and moisture.[1]
Diagram: OLED Fabrication Workflow
Caption: A flowchart of the key steps in fabricating an OLED device.
Protocol 2: Characterization of an OLED Device
This protocol outlines the essential measurements to evaluate the performance of a fabricated OLED.[19][20]
1. Equipment:
- Source measure unit (SMU)
- Photodetector or spectroradiometer calibrated for luminance (cd/m²)
- Integrating sphere (for absolute efficiency measurements)
- Goniometer (for angular emission profile)[21]
2. Current-Voltage-Luminance (I-V-L) Measurement: [19]
- Place the OLED device in a light-tight test fixture.
- Connect the SMU to the anode and cathode.
- Position the photodetector normal to the device surface.
- Apply a voltage sweep (e.g., 0 to 10 V in 0.1 V steps). At each step, record the current density (J) from the SMU and the luminance (L) from the photodetector.
- Plot J vs. V and L vs. V to determine the turn-on voltage (voltage at 1 cd/m²).[20]
3. Efficiency Calculation:
- From the I-V-L data, calculate the key efficiency metrics:
- Current Efficiency (η_c): L / J (cd/A)
- Power Efficiency (η_p): π * L / (J * V) (lm/W). The factor of π assumes a Lambertian emitter.
- External Quantum Efficiency (EQE, η_EQE): Requires measuring the electroluminescence (EL) spectrum and total light output, often with an integrating sphere. It represents the ratio of photons emitted to electrons injected.[20]
4. Electroluminescence (EL) Spectrum Measurement:
- Using a spectroradiometer, apply a constant current or voltage to the device.
- Record the emitted light intensity as a function of wavelength.[20]
- From the spectrum, calculate the CIE 1931 color coordinates (x, y).
5. Lifetime Measurement:
- Drive the device at a constant initial luminance (e.g., 1000 cd/m²).
- Monitor the luminance over time.
- The lifetime (e.g., LT50) is the time it takes for the luminance to decay to 50% of its initial value.
Diagram: OLED Characterization Workflow
Caption: A workflow for the comprehensive characterization of an OLED device.
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. OLED Basics | Department of Energy [energy.gov]
- 3. Recent advances in flexible and wearable OLEDs for biomedical applications: a review - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. ijarcce.com [ijarcce.com]
- 5. electronicsforu.com [electronicsforu.com]
- 6. What Are the Advantages and Applications of OLED Displays? - OLED/LCD Supplier [panoxdisplay.com]
- 7. displayman.com [displayman.com]
- 8. researchgate.net [researchgate.net]
- 9. Wireless OLED metronomic photodynamic device kills deep organ tumor cells in rat model - AIP.ORG [aip.org]
- 10. allstudyjournal.com [allstudyjournal.com]
- 11. Advancing Cancer Treatment and Diagnosis: A Review on Photodynamic Therapy Using OLED Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 14. researchgate.net [researchgate.net]
- 15. Integrated multifunctional fluorescence biosensor based on OLED technology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 17. hackaday.com [hackaday.com]
- 18. media.neliti.com [media.neliti.com]
- 19. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 20. tailorpixels.com [tailorpixels.com]
- 21. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromobenzo[b]thiophene-2-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the Vilsmeier-Haack reaction and a lithiation-formylation sequence. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[1][2] Lithiation followed by quenching with an electrophile like DMF is another common and effective method for formylation.[3]
Q2: Which position on the 5-Bromobenzo[b]thiophene ring is most likely to be formylated?
A2: In the case of benzo[b]thiophenes, the electron-donating nature of the sulfur atom directs electrophilic substitution, such as formylation, to the electron-rich 2-position.[1] Therefore, the primary product expected is this compound.
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: During the Vilsmeier-Haack formylation, potential side reactions can include the formation of regioisomers, where formylation occurs at other positions on the aromatic ring, although this is less common for the 2-position of benzo[b]thiophene.[4] Incomplete hydrolysis of the iminium salt intermediate can also result in impurities.[4] If the starting material is generated via bromination, over-bromination leading to di- or tri-brominated species can occur if the reaction conditions are not carefully controlled.[4]
Q4: What are the recommended purification methods for this compound?
A4: For laboratory scale, column chromatography is a common and effective method for purification. For larger, industrial-scale production, recrystallization is often the most cost-effective method.[4] The choice of solvent for recrystallization will depend on the solubility and impurity profile of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Vilsmeier-Haack Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Vilsmeier reagent. | 1. Ensure anhydrous conditions as the Vilsmeier reagent is sensitive to moisture. Prepare the reagent fresh for each reaction. |
| 2. Insufficiently reactive substrate. | 2. The electron-withdrawing nature of the bromine atom may require harsher reaction conditions. Consider increasing the reaction temperature or prolonging the reaction time.[4] | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of multiple products | 1. Side reactions due to high temperature. | 1. Optimize the reaction temperature. While heating may be necessary, excessive heat can lead to decomposition or side reactions. |
| 2. Impure starting material. | 2. Ensure the purity of the 5-Bromobenzo[b]thiophene starting material. | |
| Difficulty in isolating the product | 1. Incomplete hydrolysis of the iminium intermediate. | 1. Ensure thorough quenching of the reaction mixture with ice-cold water or a dilute aqueous base, followed by sufficient stirring to allow for complete hydrolysis. |
| 2. Product is soluble in the aqueous layer. | 2. Perform multiple extractions with a suitable organic solvent. |
Lithiation-Formylation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete lithiation. | 1. Ensure the use of a sufficiently strong organolithium reagent (e.g., n-BuLi, s-BuLi). The reaction should be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). |
| 2. Degradation of the organolithium reagent. | 2. Titrate the organolithium reagent prior to use to determine its exact concentration. | |
| 3. Reaction temperature is too high. | 3. Perform the lithiation at a low temperature (e.g., -78 °C) to prevent side reactions. | |
| Formation of multiple products | 1. Lithiation at multiple sites. | 1. Carefully control the stoichiometry of the organolithium reagent. The use of directing groups or specific bases can improve regioselectivity. |
| 2. Reaction with other electrophiles. | 2. Ensure all reagents and solvents are free from electrophilic impurities (e.g., water, carbon dioxide). | |
| Product is difficult to purify | 1. Presence of unreacted starting material. | 1. Optimize the amount of organolithium reagent and the reaction time to drive the reaction to completion. |
| 2. Formation of byproducts from quenching. | 2. Add the DMF quenching agent slowly at a low temperature. |
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene (General Procedure)
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of benzo[b]thiophene derivatives.[1]
-
Vilsmeier Reagent Preparation: In a fume hood, add phosphorus oxychloride (POCl₃, 1.1 - 1.5 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[1]
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Reaction: Dissolve 5-Bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-70 °C.[1] Stir for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[1] Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Lithiation-Formylation of 5-Bromobenzo[b]thiophene (General Procedure)
This protocol is based on general methods for the formylation of aryl halides via lithium-halogen exchange.[3]
-
Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve 5-Bromobenzo[b]thiophene (1.0 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C). Add an organolithium reagent (e.g., n-butyllithium, 1.1 equivalents) dropwise while maintaining the low temperature. Stir the mixture at this temperature for a specified time (e.g., 1 hour) to allow for complete lithium-halogen exchange.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in each synthesis method.
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Workflow for the lithiation-formylation synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: 5-Bromobenzo[b]thiophene-2-carbaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromobenzo[b]thiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is silica gel column chromatography. This technique separates the desired compound from impurities based on polarity.
Q2: What is a recommended solvent system for column chromatography of this compound?
A2: A typical solvent system is a mixture of hexane and ethyl acetate.[1] A gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, is often effective. For the related compound, benzo[b]thiophene-2-carbaldehyde, a gradient from pure hexane to a hexane/ethyl acetate ratio of 8:2 has been used successfully.[2] Another option, used for the similar compound 5-bromothiophene-2-carbaldehyde, is a mixture of dichloromethane and hexane.[3]
Q3: How can I monitor the progress of the purification during column chromatography?
A3: The progress of the purification can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
Q4: How do I visualize this compound on a TLC plate?
A4: Due to its aromatic nature, this compound can typically be visualized under a UV lamp (254 nm), where it will appear as a dark spot.[1] For confirmation, you can use a p-anisaldehyde stain followed by gentle heating, or a 2,4-dinitrophenylhydrazine (DNPH) stain, which is specific for aldehydes and ketones and produces a yellow to orange spot.[1]
Q5: What are the expected physical properties of purified this compound?
A5: Purified this compound is typically a white to slightly yellow solid.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The product is not eluting from the column.
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Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[1] Monitor the elution using TLC.
Issue 2: The compound streaks on the TLC plate.
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Possible Cause 1: The compound is acidic or basic and is interacting strongly with the silica gel.
-
Solution 1: Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a few drops of triethylamine may help.[1]
-
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Dilute the sample before spotting it on the TLC plate.
Issue 3: Poor separation of the product from impurities.
-
Possible Cause: The chosen solvent system is not optimal for separating the desired compound from a specific impurity.
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Solution: Systematically test different solvent systems using TLC to find one that provides a good separation (Rf value of the product around 0.2-0.4 and good separation from other spots).[1] You can try different ratios of hexane/ethyl acetate or explore other solvent systems like dichloromethane/hexane.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound | Solvent System | Elution Method | Reference |
| Benzo[b]thiophene-2-carbaldehyde | Hexane/Ethyl Acetate | Gradient (Pure Hexane to 8:2) | [2] |
| 5-Bromothiophene-2-carbaldehyde | Dichloromethane/Hexane | 1:1 mixture | [3] |
| 3-Bromobenzo[b]thiophene-2-carbaldehyde | Hexane/Ethyl Acetate | Gradient | [1] |
| 5-bromothieno[3,2-b]thiophene-2-carbaldehyde | Dichloromethane/Hexane | 1:1 mixture |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
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Preparation of the Silica Gel Column:
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Select an appropriately sized glass column based on the amount of crude product.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
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Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
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Begin eluting the column with the initial low-polarity solvent system.
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Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate as the column runs.
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Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the formylation of 5-Bromobenzo[b]thiophene to produce this compound is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich benzo[b]thiophene ring.[1]
Q2: What are the most common impurities I should expect in my crude product?
A2: The common impurities can be categorized as follows:
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Process-Related Impurities:
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Unreacted Starting Material: 5-Bromobenzo[b]thiophene.
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Positional Isomer: 5-Bromobenzo[b]thiophene-3-carbaldehyde is a potential isomeric impurity.
-
Over-reaction Products: Di-formylated species, although less common if the reaction stoichiometry is well-controlled.
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Chlorinated Byproducts: Formation of chlorinated aromatic species can occur, especially at higher reaction temperatures.[1]
-
-
Starting Material-Related Impurities:
-
Impurities present in the initial 5-Bromobenzo[b]thiophene, such as other brominated isomers (e.g., dibromobenzo[b]thiophenes), can be carried through the synthesis.
-
-
Reagent and Solvent Residues:
-
Residual DMF, hydrolyzed byproducts of POCl₃, and solvents used during workup and purification.
-
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A3: Incomplete reactions can be due to several factors:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is dry and anhydrous solvents are used for its preparation.
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Low Substrate Reactivity: While benzo[b]thiophene is electron-rich, substituent effects can influence reactivity. However, this is less likely to be the primary issue with 5-Bromobenzo[b]thiophene.
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Insufficient Temperature: While higher temperatures can promote side reactions, the reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
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Poor Quality Starting Material: The presence of significant impurities in the 5-Bromobenzo[b]thiophene can inhibit the reaction.
Q4: I am observing a significant amount of a chlorinated byproduct. How can I minimize this?
A4: Chlorination is a known side reaction in the Vilsmeier-Haack reaction.[1] To minimize it:
-
Control the Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the substrate to the Vilsmeier reagent.
-
Optimize Stoichiometry: Use a minimal excess of the Vilsmeier reagent.
-
Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent may reduce chlorination.
Q5: How can I effectively purify the final product?
A5: Purification of this compound is typically achieved through:
-
Column Chromatography: Silica gel chromatography is a common and effective method. A gradient elution system using a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane is often successful in separating the desired product from less polar impurities (like the starting material) and more polar impurities.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low Yield of the Desired 2-Carbaldehyde Isomer
| Symptom | Potential Cause | Troubleshooting Steps |
| Low overall yield with significant recovery of starting material. | Incomplete reaction. | - Ensure the Vilsmeier reagent was prepared under strictly anhydrous conditions.- Increase the reaction time and/or temperature gradually while monitoring by TLC.- Check the purity of the 5-Bromobenzo[b]thiophene starting material. |
| Presence of a significant amount of the 3-carbaldehyde isomer. | Lack of regioselectivity. | - The 2-position is generally favored electronically. However, steric hindrance at the 2-position (not applicable here) or specific reaction conditions could influence selectivity.- Lowering the reaction temperature may improve selectivity.- Ensure proper mixing to avoid localized high concentrations of reagents. |
Issue 2: Presence of Multiple Unidentified Spots on TLC
| Symptom | Potential Cause | Troubleshooting Steps |
| Multiple spots, some of which may be colored. | Formation of various side products. | - Di-formylation: Reduce the stoichiometry of the Vilsmeier reagent to as close to 1:1 with the substrate as possible.[1]- Chlorination: Maintain low reaction temperatures.[1]- Polymerization/Degradation: Avoid excessively high temperatures and prolonged reaction times. Ensure the workup procedure is performed promptly after the reaction is complete. |
| Streaking on the TLC plate. | Highly polar impurities or overloading of the plate. | - Use a more polar eluent system for TLC.- Dilute the sample before spotting on the TLC plate. |
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Chemical Structure | Typical Analytical Signature (MS, NMR) | Potential Origin |
| 5-Bromobenzo[b]thiophene | C₈H₅BrS | MS: m/z 212/214 (characteristic bromine isotope pattern). ¹H NMR will lack the aldehyde proton signal. | Unreacted starting material. |
| 5-Bromobenzo[b]thiophene-3-carbaldehyde | C₉H₅BrOS | MS: m/z 240/242. ¹H NMR will show a different chemical shift and coupling pattern for the aromatic and aldehyde protons compared to the 2-isomer. | Isomeric byproduct of the formylation reaction. |
| Di-formylated 5-Bromobenzo[b]thiophene | C₁₀H₅BrO₂S | MS: m/z 268/270. ¹H NMR will show two distinct aldehyde proton signals. | Over-reaction with the Vilsmeier reagent. |
| Chlorinated this compound | C₉H₄BrClOS | MS: m/z 274/276/278 (isotope pattern for Br and Cl). | Side reaction with the Vilsmeier reagent. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a more viscous solution indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-Bromobenzo[b]thiophene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the product and potential impurities absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Expected Elution Order: Generally, less polar compounds will elute first. Therefore, the expected elution order would be: 5-Bromobenzo[b]thiophene (starting material) -> this compound (product) -> Di-formylated product (more polar). The elution order of positional isomers would need to be determined experimentally.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of the desired product and common impurities.
References
Technical Support Center: Improving Yield in Palladium-Catalyzed Coupling of 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed coupling of 5-Bromobenzo[b]thiophene-2-carbaldehyde. Our aim is to help you overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the coupling of this compound can be attributed to several factors. This substrate is an electron-deficient aryl bromide, which can influence the catalytic cycle. Key areas to examine include:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this specific substrate.
-
Base Selection: The strength and solubility of the base are crucial for the efficiency of the transmetalation step.
-
Solvent System: The polarity of the solvent can significantly impact reaction rates and the prevalence of side reactions.
-
Reaction Conditions: Temperature, reaction duration, and the rigorous exclusion of oxygen are critical parameters that require optimization.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester, homocoupling of the reactants, and hydrodehalogenation of the starting material can significantly reduce the yield of the desired product.
Q2: I am observing a significant amount of debrominated starting material, benzo[b]thiophene-2-carbaldehyde, in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of the debrominated product is likely due to a side reaction called hydrodehalogenation. In the context of a Suzuki reaction, a related side reaction, protodeboronation (replacement of the boronic acid group with a hydrogen), can also be a significant issue, especially with electron-deficient boronic acids.[1] To minimize these side reactions:
-
Optimize the Base: Use a milder base such as K₃PO₄ or Cs₂CO₃. Strong bases can sometimes promote these side reactions.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source.[1] Employing anhydrous conditions can be beneficial.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than boronic acids and less prone to protodeboronation.[2]
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration.
Q3: How does the aldehyde functional group on the benzothiophene ring affect the coupling reaction?
A3: The aldehyde group is an electron-withdrawing group. This electronic property can make the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. However, the aldehyde group can also potentially coordinate to the palladium center, which might influence the catalyst's activity and stability. It is also important to ensure that the chosen reaction conditions are mild enough to not affect the aldehyde functionality.
Q4: What are the recommended starting points for catalyst and ligand selection for the Suzuki-Miyaura coupling of this compound?
A4: For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often more effective than simple triphenylphosphine.[3] Good starting points include:
-
Catalysts: Pd(OAc)₂ or palladium precatalysts like Pd(dppf)Cl₂.
-
Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos have shown excellent performance in challenging Suzuki couplings.[4][5]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere. - Ensure that if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| Inappropriate Ligand | - For this electron-deficient substrate, consider switching to a more electron-rich and bulky phosphine ligand like SPhos or XPhos to facilitate the catalytic cycle. |
| Incorrect Base | - The choice of base is critical. If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed. Common solvents for Suzuki couplings include dioxane, toluene, and DMF. A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often used to dissolve the base and facilitate the reaction. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.[1][4] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C to proceed at a reasonable rate. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
The presence of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid | - This is often caused by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic conditions. - Using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) precatalyst can minimize this. |
| Protodeboronation/ Hydrodehalogenation | - This is the replacement of the boronic acid or bromide with a hydrogen atom. - Use anhydrous solvents and consider milder bases (e.g., KF, K₃PO₄). - Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[2] - Avoid excessively high temperatures. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
The following data is compiled from studies on similar bromothiophene and other heteroaryl bromide substrates and serves as a guideline for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Moderate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | High |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | Good to High |
Yields are qualitative and highly dependent on the specific boronic acid and reaction conditions used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Purge the solution with the inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol is a starting point for the Heck coupling of this compound with an alkene (e.g., styrene or an acrylate).
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst, and the ligand.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the degassed solvent, the base, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Schiff Base Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Schiff base formation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis, particularly focusing on the causes of low reaction yields and strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yields in Schiff base formation?
Low yields in Schiff base synthesis are often due to the reversible nature of the reaction. The formation of a Schiff base from an aldehyde or ketone and a primary amine is an equilibrium process that produces water as a byproduct.[1][2] The presence of this water can shift the equilibrium back towards the reactants, thereby reducing the product yield.[3][4]
Q2: How does pH affect the reaction yield?
The pH of the reaction medium is a critical factor. The reaction is typically catalyzed by a mild acid.[5] The acid protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.[6][7] However, if the pH is too low (highly acidic), the amine will be protonated, rendering it non-nucleophilic and inhibiting the reaction.[5][8] Conversely, at neutral or alkaline pH, the dehydration of the intermediate carbinolamine is slow and can become the rate-limiting step.[8][9] The optimal pH is generally mildly acidic, around 4-5, but can vary depending on the specific reactants.[1][8]
Q3: Can steric hindrance from my starting materials affect the yield?
Yes, steric hindrance can significantly impact the reaction. Bulky substituents on either the aldehyde/ketone or the amine can physically block the approach of the reactants, slowing down the reaction rate and negatively affecting the final yield.[6]
Q4: Are Schiff bases stable? How can I prevent my product from decomposing?
The stability of Schiff bases can vary. Those derived from aliphatic aldehydes are often less stable and more prone to polymerization, while those from aromatic aldehydes benefit from conjugation and are generally more stable.[1][5] The primary degradation pathway is hydrolysis, where water cleaves the imine bond, reverting the Schiff base to the starting amine and aldehyde.[2] To prevent decomposition, it is crucial to work under anhydrous conditions, using dry solvents and potentially an inert atmosphere (e.g., nitrogen or argon).[2] Storing the purified product in a desiccator or under an inert atmosphere is also recommended.[2]
Q5: What is the best way to purify a Schiff base?
The most common and often most effective method for purifying solid Schiff bases is recrystallization.[1][10] The choice of solvent is critical and needs to be determined based on the solubility of the compound.[10][11] Ethanol is a frequently used solvent for recrystallization.[1][12] If the Schiff base is an oil or if recrystallization is ineffective, column chromatography can be used.[1] It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can cause the hydrolysis of the Schiff base.[1][2]
Troubleshooting Guides
Problem 1: Low Product Yield
This is one of the most common issues in Schiff base synthesis. The following troubleshooting steps can help improve the yield.
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields.
Strategies for Increasing Yield:
-
Water Removal: Since water is a byproduct that can reverse the reaction, its removal is crucial for driving the equilibrium towards the product.[3][4]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][13]
-
Dehydrating Agents: Add anhydrous drying agents like molecular sieves (4Å), magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄) directly to the reaction mixture.[2][7][13]
-
-
pH Optimization: The reaction rate is highly dependent on pH.[8]
-
Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one of the reactants can shift the equilibrium towards the product side.[1] It is often practical to use a slight excess of the less expensive or more easily removed reactant.[2]
-
Use of Catalysts: Acid or base catalysts can accelerate the reaction.[5][6]
-
Solvent Selection: The choice of solvent can influence the reaction. While traditional methods often use organic solvents like ethanol, methanol, or toluene, green alternatives are also being explored.[15][16][17] In some cases, conducting the reaction in water can lead to high yields, as the product may be insoluble and precipitate out, driving the reaction forward.[16]
Table 1: Comparison of Water Removal Techniques
| Technique | Advantages | Disadvantages | Best For |
| Dean-Stark Apparatus | Continuous and efficient water removal. | Requires a solvent that forms an azeotrope with water; setup is more complex. | Reactions run at reflux temperatures with appropriate solvents (e.g., toluene).[2][13] |
| Molecular Sieves (4Å) | Easy to use; effective at sequestering water.[2][7] | Need to be activated (dried) before use; can be a fine powder that is difficult to filter. | A wide range of reaction conditions, including room temperature reactions.[3][7] |
| Anhydrous MgSO₄/Na₂SO₄ | Inexpensive and readily available. | Can be less efficient than molecular sieves; may require larger quantities. | General purpose dehydration in various solvents.[2][13] |
Problem 2: Product is an Oil and Difficult to Purify
Sometimes, the Schiff base product may form as an oil instead of a solid, which can complicate purification.
Strategies for Handling Oily Products:
-
Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent like hexane or petroleum ether.[1] This can sometimes promote the formation of a solid.
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if necessary.[1]
-
Column Chromatography: If other methods fail, purification by column chromatography can be employed. As mentioned earlier, neutral alumina is often preferred over silica gel to prevent hydrolysis.[1][2][7]
-
In-situ Use: If purification proves to be extremely challenging, consider using the crude Schiff base directly in the subsequent step of your synthesis, provided the impurities will not interfere with the next reaction.[1]
Experimental Protocols
General Protocol for Schiff Base Formation
This protocol provides a general methodology for the synthesis of a Schiff base. The specific conditions may need to be optimized for your particular reactants.
Experimental Workflow
Caption: A typical workflow for Schiff base synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of the aldehyde or ketone and the primary amine in a suitable anhydrous solvent (e.g., ethanol, methanol, or toluene).[1][18]
-
Additives:
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a dehydrating agent or precipitated product is present, filter the mixture.[2]
-
-
Isolation:
-
Purification:
Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[2]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through fluted filter paper to remove the charcoal.[2]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. inventi.in [inventi.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Side reactions to avoid with 5-Bromobenzo[b]thiophene-2-carbaldehyde
Welcome to the technical support center for 5-Bromobenzo[b]thiophene-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guides to troubleshoot side reactions encountered when using this compound in various chemical transformations.
Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of a debrominated byproduct, benzo[b]thiophene-2-carbaldehyde. How can I minimize this side reaction?
Answer:
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered aryl halides. This occurs when the aryl-palladium intermediate undergoes reaction with a hydride source in the reaction mixture instead of the intended transmetalation with the boronic acid.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of debromination | 1. Catalyst System: The choice of palladium source and ligand is crucial. Some catalyst systems are more prone to promoting hydrodehalogenation. 2. Base: The nature and strength of the base can influence the rate of debromination. Stronger bases can sometimes lead to higher levels of this side product. 3. Solvent: The solvent system, particularly the presence of protic solvents, can be a source of hydrides. 4. Temperature: Higher reaction temperatures can sometimes favor the debromination pathway. | 1. Catalyst Selection: Employ a catalyst system known to minimize dehalogenation. A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is often effective.[1] 2. Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃.[1] 3. Solvent System: While some water is often necessary for the Suzuki reaction, excessive amounts can lead to increased debromination.[2] A mixed solvent system like dioxane/water (e.g., 6:1 or 8:1) can be optimized to balance reactivity and minimize side reactions.[2][3] In some cases, anhydrous conditions with a non-protic solvent like toluene may be beneficial.[4] 4. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).[1] |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. 2. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can catalyze homocoupling. | 1. Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. 2. Ligand Protection: Ensure an appropriate ligand-to-palladium ratio to stabilize the catalyst and prevent decomposition. |
Quantitative Data on Side Reactions (Illustrative for a related system):
The following table, adapted from studies on the closely related 4,5-dibromothiophene-2-carboxaldehyde, illustrates the effect of the solvent ratio on the yield of the desired product versus the debrominated side product.[2]
| Dioxane:Water Ratio | Desired Product Yield (%) | Debrominated Product Yield (%) |
| 4:1 | Low | High |
| 6:1 | Moderate | Moderate |
| 8:1 | High | Low |
Experimental Protocol to Minimize Debromination in Suzuki Coupling:
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid, aiming to minimize dehalogenation.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram for Suzuki Coupling Troubleshooting:
Caption: Troubleshooting workflow for minimizing debromination in Suzuki coupling.
Aldehyde Reduction
Question: I am trying to reduce the aldehyde of this compound to the corresponding alcohol. Which reducing agent should I use to avoid reducing the bromo-substituent?
Answer:
The chemoselective reduction of the aldehyde in the presence of an aryl bromide requires a mild reducing agent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the aryl bromide, leading to the debrominated alcohol as a side product.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Debromination of the aromatic ring | 1. Overly strong reducing agent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can reduce aryl halides, although typically at a slower rate than aldehydes.[5] | 1. Use a milder reducing agent: Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like aryl bromides.[6] |
| Incomplete reaction | 1. Insufficient reducing agent: Not enough hydride source to fully convert the starting material. 2. Low temperature: The reaction may be too slow at very low temperatures. | 1. Use a slight excess of NaBH₄: Typically 1.1 to 1.5 equivalents are sufficient. 2. Reaction Temperature: Conduct the reaction at 0 °C to room temperature. |
Experimental Protocol for Selective Aldehyde Reduction:
Materials:
-
This compound (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.1 mmol)
-
Methanol or Ethanol (10 mL)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Signaling Pathway for Reduction Selectivity:
Caption: Selective reduction pathways for this compound.
Aldehyde Oxidation
Question: I want to oxidize this compound to the corresponding carboxylic acid. I am concerned about potential side reactions, such as oxidation of the thiophene ring. What is a suitable method?
Answer:
The oxidation of aldehydes to carboxylic acids in the presence of an electron-rich and potentially oxidizable heterocycle like thiophene requires a mild and selective oxidizing agent. Strong oxidants like potassium permanganate (KMnO₄) can lead to over-oxidation and degradation of the thiophene ring.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oxidation of the thiophene ring | 1. Harsh oxidizing agent: Strong oxidants like KMnO₄ can attack the sulfur atom of the thiophene ring.[7] | 1. Use the Pinnick oxidation: This method employs sodium chlorite (NaClO₂) under mildly acidic conditions and is highly selective for the oxidation of aldehydes to carboxylic acids in the presence of sensitive functional groups.[8][9] |
| Formation of chlorinated byproducts | 1. Hypochlorous acid byproduct: The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct, which can react with the starting material or product.[9] | 1. Use a scavenger: Add a scavenger like 2-methyl-2-butene to the reaction mixture to consume the HOCl as it is formed.[8] |
Experimental Protocol for Pinnick Oxidation:
Materials:
-
This compound (1.0 mmol)
-
Sodium chlorite (NaClO₂) (1.5 mmol)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol)
-
2-Methyl-2-butene (2.0 mmol)
-
tert-Butanol (10 mL)
-
Water (2.5 mL)
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound in tert-butanol.
-
Add 2-methyl-2-butene.
-
In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.
-
Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1 M HCl to pH ~3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Recrystallization methods for purifying 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromobenzo[b]thiophene-2-carbaldehyde using recrystallization methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating from a highly concentrated solution at a temperature above its melting point.- Significant impurities are present, leading to a large melting point depression. | - Add a small amount of additional solvent to the heated solution to lower the saturation point and cool slowly.- Consider using a lower-boiling point solvent or a solvent pair.- If impurities are suspected, first purify the crude material by column chromatography. |
| Low recovery of purified crystals. | - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Before hot filtration, add a slight excess of hot solvent to prevent premature crystallization. Ensure the filtration apparatus is pre-heated.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility properties to the desired compound in the chosen solvent.- The impurity was adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Ensure slow crystal growth to minimize the inclusion of impurities. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For benzothiophene derivatives, C1-C8 alcohols (such as ethanol or isopropanol) or mixtures of these alcohols with water are often effective. Other organic solvents like toluene or ethyl acetate could also be suitable. It is crucial to perform a solvent screen with a small amount of the crude material to determine the optimal solvent or solvent system.
Q2: How can I perform a solvent screen to find a suitable recrystallization solvent?
A2: To perform a solvent screen:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a small volume (0.5 mL) of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble, gently heat the test tubes. A good solvent will fully dissolve the compound upon heating.
-
Allow the solutions that dissolved the compound upon heating to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If significant impurities remain after a single recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if the impurities have a different polarity than your target compound, purification by column chromatography may be a more effective method before a final recrystallization step.
Q4: How can I improve the crystal size and quality?
A4: The rate of cooling directly affects the size and purity of the crystals. Slow cooling allows for the formation of larger and purer crystals. After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface, before placing it in an ice bath. Avoid disturbing the solution during the cooling process.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solvent screening tests.
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, toluene, or a suitable mixture)
-
Erlenmeyer flasks
-
Hot plate with a water or oil bath
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
2. Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently in a water or oil bath while stirring until the solid completely dissolves. Add the hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven to remove any residual solvent.
Visualizations
The following diagrams illustrate key workflows and relationships in the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Stability issues and degradation of 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromobenzo[b]thiophene-2-carbaldehyde.
Troubleshooting Guides
Issue 1: Compound Discoloration (Yellowing or Darkening) Upon Storage
Possible Causes:
-
Oxidation: Aromatic aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (5-Bromobenzo[b]thiophene-2-carboxylic acid) and other colored impurities. This process can be accelerated by exposure to light and elevated temperatures.
-
Decomposition: Prolonged exposure to moisture or reactive solvents can cause degradation.
-
Photodegradation: Aromatic compounds, including aldehydes, can be sensitive to light, leading to the formation of radical species and subsequent decomposition.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8 °C is often recommended). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity Check: Analyze the discolored material using techniques like ¹H NMR, HPLC, or LC-MS to identify impurities. The presence of a peak corresponding to a carboxylic acid proton in the ¹H NMR spectrum (typically downfield) or a new peak with a higher polarity in the HPLC chromatogram could indicate oxidation.
-
Purification: If impurities are detected, consider repurification by recrystallization or column chromatography.
Prevention:
-
Always handle the compound under an inert atmosphere.
-
Store in small, sealed aliquots to minimize exposure of the entire batch to air and moisture with each use.
-
Minimize the time the container is open to the atmosphere.
Issue 2: Low Yield or Incomplete Reaction in Subsequent Synthetic Steps
Possible Causes:
-
Degraded Starting Material: Using a partially oxidized or degraded stock of this compound will result in lower yields. The aldehyde functional group is crucial for many reactions, and its conversion to a carboxylic acid will render it unreactive in typical aldehyde chemistry.
-
Reaction Conditions: The reaction conditions themselves might be promoting the degradation of the starting material or product. For example, strongly basic or oxidizing conditions can affect the stability of the benzothiophene core and the aldehyde group.
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting a reaction, check the purity of the this compound using a quick method like TLC or by checking its melting point.
-
Optimize Reaction Conditions:
-
If using a strong base, consider using a non-nucleophilic or sterically hindered base.
-
Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive.
-
If the reaction is run at elevated temperatures, perform a small-scale experiment to assess the stability of the starting material under those conditions.
-
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. This can help identify if the starting material is degrading over the course of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are the oxidation of the aldehyde group to a carboxylic acid and the oxidation of the sulfur atom in the benzothiophene ring to a sulfoxide or sulfone. Both pathways can be initiated by exposure to air (oxygen), light, and heat.
Q2: How should I properly store this compound?
A2: To ensure long-term stability, store the compound under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert gas such as argon or nitrogen.[1]
-
Light: Protected from light in an amber, tightly sealed container.[2]
-
Moisture: In a dry environment, away from moisture.
Q3: My ¹H NMR spectrum of a stored sample shows a new broad singlet around 10-12 ppm. What is this impurity?
A3: A broad singlet in this region is characteristic of a carboxylic acid proton. This indicates that your sample has likely undergone oxidation from the aldehyde to 5-Bromobenzo[b]thiophene-2-carboxylic acid.
Q4: Can I purify this compound that has started to degrade?
A4: Yes. For small-scale purification, column chromatography on silica gel is often effective. For larger quantities, recrystallization from a suitable solvent system can be a more practical approach. The choice of solvent will depend on the impurities present.
Q5: Is this compound sensitive to acidic or basic conditions?
A5: While stable under neutral and mildly acidic or basic conditions, strong acids or bases, especially at elevated temperatures, can promote side reactions or degradation. The aldehyde group can undergo reactions like the Cannizzaro reaction in the presence of a strong base if there are no alpha-protons. The benzothiophene ring system is generally robust but can be susceptible to cleavage under harsh conditions.
Data Presentation
Table 1: Inferred Stability Profile of this compound
| Condition | Potential Effect | Recommended Mitigation |
| Air/Oxygen | Oxidation of aldehyde to carboxylic acid. | Store under an inert atmosphere (N₂ or Ar). |
| Light | Photodegradation, formation of radical species. | Store in an amber vial or protect from light. |
| Elevated Temperature | Increased rate of oxidation and decomposition. | Store at 2-8°C. |
| Moisture | Potential for hydrolysis or catalysis of degradation. | Store in a desiccated environment. |
| Strong Oxidizing Agents | Oxidation of aldehyde and/or sulfur atom. | Avoid contact with strong oxidizers. |
| Strong Bases | Potential for Cannizzaro reaction or other side reactions. | Use non-nucleophilic bases where possible; avoid excess. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify the presence of the corresponding carboxylic acid impurity.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The aldehyde proton (CHO) of the pure compound should appear as a singlet around δ 9.9-10.1 ppm.
-
The aromatic protons will appear in the region of δ 7.5-8.5 ppm.
-
The presence of a broad singlet between δ 10-12 ppm is indicative of the carboxylic acid impurity.
-
Integrate the aldehyde and carboxylic acid proton signals to estimate the relative percentage of the impurity.
-
Protocol 2: Small-Scale Purification by Column Chromatography
Objective: To remove polar impurities, such as the corresponding carboxylic acid, from a sample of this compound.
Materials:
-
Degraded this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Determine Eluent System: Using TLC, find a solvent system that provides good separation between the aldehyde and the more polar impurity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v). The aldehyde should have an Rf value of approximately 0.3-0.4.
-
Load the Sample: Dissolve the crude aldehyde in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.
-
Elution: Run the column with the determined eluent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure aldehyde.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Managing Air-Sensitive Reactions Involving Benzothiophene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive benzothiophene derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Question: My lithiation of a substituted benzothiophene is giving low yields or a complex mixture of products. What are the likely causes and how can I fix it?
Answer:
Low yields or the formation of complex mixtures during the lithiation of benzothiophenes often point to the degradation of the highly reactive organolithium intermediate. This is typically caused by the presence of trace amounts of air or moisture in the reaction setup.
Potential Causes and Solutions:
-
Inadequate Glassware Drying: Standard oven drying may not be sufficient to remove all adsorbed moisture from glassware.[1][2][3][4]
-
Contaminated Inert Gas: The inert gas (nitrogen or argon) supply may contain trace oxygen or moisture.
-
Solution: Use high-purity inert gas (99.998% or higher) and pass it through a drying column (e.g., filled with Drierite or molecular sieves) and an oxygen-scrubbing catalyst.[5]
-
-
Improperly Degassed Solvents: Dissolved oxygen in the solvent will readily quench the organolithium species.
-
Air Leaks in the System: Small leaks in joints, septa, or tubing can introduce air into the reaction.
-
Solution: Ensure all ground-glass joints are properly greased and secured with clips.[1][4] Use fresh, high-quality rubber septa and pierce them only once with needles if possible.[2] Regularly check tubing for cracks or loose connections. A slight positive pressure of inert gas should be maintained throughout the reaction, which can be monitored with an oil bubbler.[1][4]
-
Question: My palladium-catalyzed cross-coupling reaction with a borylated benzothiophene derivative is sluggish or fails completely. How can I troubleshoot this?
Answer:
The failure of palladium-catalyzed cross-coupling reactions can be attributed to catalyst deactivation, which is often caused by oxygen. Additionally, the boronic acid or ester derivative of the benzothiophene may be sensitive to certain conditions.
Potential Causes and Solutions:
-
Oxygen-Induced Catalyst Deactivation: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of oxygen.
-
Moisture-Related Side Reactions: Water can hydrolyze the boronic acid or ester, leading to protodeborylation and the formation of the parent benzothiophene.
-
Solution: Use anhydrous solvents and reagents. Dry all starting materials, including the borylated benzothiophene and the coupling partner, under high vacuum before use.
-
-
Impure Reagents: Impurities in the starting materials or catalyst can poison the catalytic cycle.
-
Solution: Recrystallize or purify all solid reagents. Ensure the catalyst is from a reliable source and has been stored under an inert atmosphere.
-
Question: The color of my reaction mixture unexpectedly changed from what is described in the literature. What does this indicate?
Answer:
An unexpected color change is often a visual indicator of a compromised reaction environment or an unintended side reaction. For many organometallic reactions involving benzothiophenes, which can be colorless or pale yellow, a sudden darkening or change to a deep color can signal decomposition.
Potential Causes and Solutions:
-
Air/Moisture Contamination: The introduction of air can lead to the formation of colored, oxidized byproducts.
-
Solution: Immediately re-verify the integrity of your inert atmosphere setup. Check for any visible signs of a leak. If possible, purge the headspace of the flask with inert gas.
-
-
Thermal Decomposition: Some benzothiophene derivatives, particularly highly functionalized or organometallic species, may be thermally unstable.[11]
-
Solution: Ensure the reaction temperature is being accurately controlled. Check the calibration of your thermocouple or thermometer. If the reaction is exothermic, ensure adequate cooling is in place.
-
-
Incorrect Reagent Addition: Adding reagents in the wrong order or too quickly can lead to localized high concentrations and side reactions.
-
Solution: Review your procedure. For highly reactive species, slow, dropwise addition via a syringe pump is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between using a Schlenk line and a glovebox for reactions with benzothiophene derivatives?
A1: The main difference lies in the level of atmospheric control and the scale of manipulation.[12][13] A glovebox provides a continuously purified inert atmosphere, making it ideal for handling highly sensitive solids, performing complex manipulations, and setting up multiple reactions.[1][10] A Schlenk line is used for a single reaction apparatus at a time and relies on a combination of vacuum and inert gas flow to create an air-free environment within the glassware.[5][12] For routine synthesis of moderately sensitive benzothiophene derivatives, a Schlenk line is often sufficient. For pyrophoric or extremely sensitive reagents, a glovebox is preferred.[9]
Q2: How can I be certain my solvent is sufficiently degassed for a sensitive reaction?
A2: The method of degassing and its duration are key. For most sensitive reactions, the freeze-pump-thaw method is the most effective.[6][7] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing to release dissolved gases. Repeating this cycle three times is standard practice.[6][7] For less sensitive applications, purging (bubbling an inert gas through the solvent) for 30-60 minutes can be adequate, though it is the least effective method.[1][7]
Q3: What are the visual signs of an air leak in my Schlenk line setup?
A3: Visual cues can alert you to a leak. The oil in your bubbler should show a slow, steady outflow of bubbles (e.g., 1 bubble every 5-10 seconds) indicating a positive pressure of inert gas. If the oil is being sucked back towards the manifold, you have a significant leak or a negative pressure situation.[1] Also, condensation or fogging on the inside of cooled glassware can indicate a leak that is drawing in moist air.
Q4: Can I use the same syringe to transfer different reagents in an air-sensitive reaction?
A4: No, this is strongly discouraged. Using a syringe for more than one transfer can lead to cross-contamination and unwanted side reactions.[4] Furthermore, residual reagent in the syringe can react with air and moisture upon removal from the reaction vessel, potentially clogging the needle or freezing the syringe.[4] Always use a clean, dry syringe for each individual reagent transfer.
Q5: How should I properly quench and work up an air-sensitive reaction involving a benzothiophene derivative?
A5: The workup must be done carefully to avoid exposing unstable intermediates to air. The reaction should first be cooled to an appropriate temperature (often 0 °C or lower). The quenching solution (e.g., saturated aqueous ammonium chloride, water) should itself be degassed by bubbling with an inert gas. Add the quenching solution slowly via syringe while maintaining a positive inert gas pressure. Once the reactive species are fully quenched, the reaction mixture can typically be exposed to air for the subsequent extraction and purification steps.
Data Presentation
Table 1: Inert Gas Purity and Recommended Applications
| Purity Grade | Oxygen (O₂) Content | Moisture (H₂O) Content | Typical Application |
| High Purity (99.998%) | < 2 ppm | < 3 ppm | General air-sensitive reactions, Schlenk line use. |
| Ultra-High Purity (99.999%) | < 1 ppm | < 1 ppm | Highly sensitive organometallic chemistry, glovebox use. |
| Research Grade (99.9999%) | < 0.5 ppm | < 0.5 ppm | Reactions involving highly pyrophoric or catalytic species. |
Table 2: Comparison of Common Solvent Degassing Methods
| Method | Effectiveness | Time Required | Recommended Use |
| Freeze-Pump-Thaw | Excellent | 20-30 minutes per cycle | Most effective method for highly air-sensitive reactions.[6][7] |
| Inert Gas Purging | Fair to Good | 30-60 minutes | Suitable for less sensitive reactions or large solvent volumes.[1][7][8] |
| Sonication under Vacuum | Good | 5-10 minutes | Quick method for degassing HPLC solvents or for moderately sensitive reactions.[1][6] |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bars are thoroughly cleaned and dried. Flame-dry all glassware under vacuum or a strong flow of inert gas.[3]
-
Assembly: Assemble the apparatus while it is still hot, using a thin layer of high-vacuum grease on all ground-glass joints. Secure the joints with Keck clips.[1][4]
-
Purging the System: Attach the assembled apparatus to the Schlenk line via thick-walled rubber tubing. Perform at least three "evacuate-refill" cycles:
-
Slowly open the stopcock on the flask's sidearm to the vacuum line to evacuate the apparatus.
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas line to backfill the apparatus with nitrogen or argon.[12]
-
-
Maintaining Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas, confirmed by a slow bubbling rate in the oil bubbler.[1][4]
-
Adding Reagents:
-
Solids: If added at the start, weigh the solid into the flask before assembly and purging. If added later, use a solid addition tube or briefly remove a stopper under a strong positive flow of inert gas.
-
Liquids/Solvents: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[1][14]
-
Protocol 2: Transfer of an Air-Sensitive Reagent via Syringe
-
Syringe Preparation: Dry the syringe and needle in an oven (e.g., 125 °C for 4 hours).[1][2] Assemble the syringe while hot and flush it thoroughly with inert gas as it cools.[1][14]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to the inert gas line to introduce a slight positive pressure.[1]
-
Withdraw Reagent: Insert the prepared syringe needle through the septum and below the surface of the liquid. The positive pressure in the bottle will help fill the syringe. Withdraw a slightly larger volume than needed.[1]
-
Remove Bubbles and Adjust Volume: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle's headspace. Adjust to the exact volume required.
-
Transfer: Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask. Slowly dispense the reagent into the reaction mixture.
Visualizations
Caption: Experimental workflow for a typical air-sensitive benzothiophene reaction.
Caption: Troubleshooting decision tree for a failed air-sensitive reaction.
Caption: Diagram illustrating the principle of maintaining an inert atmosphere.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde, with a focus on scaling up the process. The content is presented in a question-and-answer format to directly address potential challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthesis is a two-step process. It begins with the electrophilic bromination of benzo[b]thiophene to produce the key intermediate, 5-bromobenzo[b]thiophene. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position of the thiophene ring.
Q2: Is the starting material, 5-bromobenzo[b]thiophene, commercially available?
A2: Yes, 5-bromobenzo[b]thiophene is commercially available from various chemical suppliers. However, for large-scale production, it may be more cost-effective to synthesize it in-house from benzo[b]thiophene.
Q3: What are the primary challenges when scaling up this synthesis?
A3: The main challenges during scale-up include:
-
Regiocontrol during bromination: Ensuring the selective formation of the desired 5-bromo isomer over other isomers (e.g., 3-bromo, 2-bromo, or dibromo species).
-
Exothermic reactions: Both the bromination and the Vilsmeier-Haack formylation are exothermic and require careful temperature management to prevent side reactions and ensure safety.
-
Handling of hazardous reagents: The synthesis involves corrosive and moisture-sensitive reagents like bromine, phosphorus oxychloride (POCl₃), and N-bromosuccinimide (NBS).
-
Product purification: Efficiently removing byproducts and unreacted starting materials on a large scale often requires a shift from chromatographic methods to crystallization.
Q4: What are the critical safety precautions for this synthesis?
A4: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Special care must be taken when handling bromine and phosphorus oxychloride due to their corrosive and reactive nature. The Vilsmeier-Haack reaction should be quenched by slowly adding the reaction mixture to ice water to control the exothermic decomposition of the Vilsmeier reagent.
II. Experimental Protocols
Step 1: Synthesis of 5-Bromobenzo[b]thiophene
This protocol describes the regioselective bromination of benzo[b]thiophene to yield 5-bromobenzo[b]thiophene.
Materials:
-
Benzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzo[b]thiophene (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 5-bromobenzo[b]thiophene.
-
The crude product can be purified by column chromatography (silica gel, hexane) for small scale or by recrystallization from a suitable solvent like ethanol for larger quantities.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol outlines the formylation of 5-bromobenzo[b]thiophene.
Materials:
-
5-Bromobenzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1,2-Dichloroethane (DCE, anhydrous) or Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the DMF, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a thick, white solid may form).
-
Dissolve 5-bromobenzo[b]thiophene (1.0 eq.) in anhydrous DCE or DCM.
-
Add the solution of 5-bromobenzo[b]thiophene dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium acetate solution until the pH is neutral.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
III. Data Presentation
Table 1: Reagent Quantities and Typical Yields for Lab-Scale Synthesis
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) for 10 mmol scale | Product | Typical Yield (%) |
| 1 | Benzo[b]thiophene | 1.0 | 134.18 | 1.34 | 5-Bromobenzo[b]thiophene | 70-85 |
| N-Bromosuccinimide | 1.05 | 177.98 | 1.87 | |||
| 2 | 5-Bromobenzo[b]thiophene | 1.0 | 213.08 | 2.13 | This compound | 75-90 |
| POCl₃ | 1.2 | 153.33 | 1.84 | |||
| DMF | 3.0 | 73.09 | 2.20 |
Table 2: Comparison of Parameters for Lab-Scale vs. Scale-Up Synthesis
| Parameter | Lab-Scale (e.g., 1-10 g) | Scale-Up (e.g., 100 g - 1 kg) |
| Bromination | ||
| Reagent | NBS in Acetonitrile | Bromine in Acetic Acid (often more cost-effective) |
| Temperature Control | Ice bath | Jacketed reactor with efficient cooling |
| Work-up | Liquid-liquid extraction | Phase separation in reactor, potentially with solvent extraction |
| Purification | Silica gel chromatography | Recrystallization, Distillation |
| Formylation | ||
| Reagent Addition | Dropping funnel | Metering pump for controlled addition |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with precise temperature control |
| Quenching | Pouring onto ice | Slow addition to a cooled aqueous solution in a separate vessel |
| Purification | Silica gel chromatography | Recrystallization |
IV. Troubleshooting Guides
Troubleshooting Guide 1: Bromination of Benzo[b]thiophene
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Bromobenzo[b]thiophene | - Incomplete reaction. | - Increase reaction time or slightly increase the temperature. - Ensure NBS is of high purity and the solvent is anhydrous. |
| - Loss of product during work-up or purification. | - Optimize extraction and purification procedures. | |
| Formation of Multiple Bromo-isomers (e.g., 3-bromo, 2-bromo) | - Reaction conditions favoring other isomers. | - Use NBS in a polar aprotic solvent like acetonitrile to favor 5-bromination. - When using Br₂ in acetic acid, maintain a low temperature during addition. |
| Formation of Dibromo or Polybromo Species | - Excess brominating agent. | - Use a stoichiometric amount or only a slight excess (1.05 eq.) of the brominating agent. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purifying the Product | - Presence of closely related isomers. | - For lab scale, use a high-resolution silica gel column. - For scale-up, fractional crystallization may be necessary. |
Troubleshooting Guide 2: Vilsmeier-Haack Formylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent. | - Ensure DMF and POCl₃ are anhydrous and of high quality. - Prepare the Vilsmeier reagent at 0 °C and use it promptly. |
| - Insufficient reaction temperature or time. | - After initial addition at low temperature, ensure the reaction is heated sufficiently for an adequate duration. Monitor by TLC. | |
| Formation of a Dark, Tarry Residue | - Reaction overheating during Vilsmeier reagent formation or substrate addition. | - Maintain strict temperature control throughout the reaction. - Add reagents dropwise to manage the exotherm. |
| - Impurities in starting materials. | - Use purified starting materials. | |
| Formation of Chlorinated Byproducts | - Excess POCl₃ or prolonged reaction at high temperatures. | - Use the recommended stoichiometry of POCl₃. - Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
| Incomplete Reaction | - Substrate is not sufficiently activated. | - Increase the reaction temperature or use a slight excess of the Vilsmeier reagent. |
| Difficult Purification | - Presence of unreacted starting material and byproducts. | - Optimize the work-up procedure to remove impurities. - For scale-up, develop a robust recrystallization protocol with an appropriate solvent system. |
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation step.
Technical Support Center: Disposal of Waste from 5-Bromobenzo[b]thiophene-2-carbaldehyde Reactions
This guide provides detailed procedures and answers frequently asked questions regarding the safe disposal of waste generated from chemical reactions involving 5-Bromobenzo[b]thiophene-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from this compound reactions?
A1: Waste from these reactions is considered hazardous due to the presence of brominated organic compounds, which can be toxic and harmful to the environment.[1] The specific hazards depend on the reactants, solvents, and byproducts. Common hazardous components include:
-
Halogenated Organic Compounds: The starting material and potentially brominated byproducts are classified as halogenated organic waste.
-
Reaction-Specific Byproducts: For example, Wittig reactions produce triphenylphosphine oxide, while Grignard reactions generate magnesium salts.[2][3]
-
Unreacted Reagents: Leftover reducing agents (like sodium borohydride) or organometallics (like Grignard reagents) can be reactive.[3][4]
-
Organic Solvents: Many reactions use flammable and/or toxic organic solvents.
Q2: How should I collect and segregate waste from these reactions?
A2: Proper segregation is crucial for safe disposal. Follow these guidelines:
-
Halogenated Organic Waste: All liquid waste containing this compound, its derivatives, and chlorinated solvents should be collected in a designated "Halogenated Organic Waste" container.
-
Solid Waste: Contaminated solid materials such as silica gel, filter paper, gloves, and empty starting material containers should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.[1]
-
Aqueous Waste: Aqueous layers from workups should be collected separately. Depending on the dissolved substances, they may need to be neutralized or treated before being designated as aqueous hazardous waste.[1] Never pour organic waste down the drain.
Q3: What is the general procedure for neutralizing reactive reagents after a reaction?
A3: Many reactions with this compound involve reactive reagents that must be quenched before disposal.
-
Grignard Reactions: These reactions must be quenched carefully, typically by the slow, dropwise addition of a proton source to a cooled reaction mixture.[1] A common method involves the sequential addition of water, followed by a dilute acid like 10% sulfuric acid or 1 M hydrochloric acid, to neutralize the Grignard reagent and dissolve the resulting magnesium salts.[3]
-
Reductions with Sodium Borohydride (NaBH₄): Unreacted NaBH₄ can be neutralized by the slow and careful addition of a protic solvent like isopropanol or by the dropwise addition of dilute acetic acid or acetone to a water dispersion of the waste.[4][5] This process generates hydrogen gas and should be performed in a well-ventilated fume hood.[5]
-
Wittig Reactions: The primary concern is the triphenylphosphine oxide byproduct. The reaction itself is typically quenched with an aqueous solution, such as saturated ammonium chloride (NH₄Cl) or water.[6]
Troubleshooting Guides for Waste Disposal
This section addresses specific issues that may arise during the disposal process for common reactions involving this compound.
Case Study 1: Waste from a Wittig Reaction
Reaction Overview: this compound is reacted with a phosphorus ylide (e.g., one prepared from methyltriphenylphosphonium bromide and a strong base) to form an alkene. The main byproduct is triphenylphosphine oxide (TPPO).[7]
Problem: How do I dispose of the reaction mixture containing triphenylphosphine oxide (TPPO)?
Solution:
-
Quenching: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly add a quenching solution, such as saturated aqueous ammonium chloride, water, or dilute acid.[6]
-
Extraction: Perform a standard aqueous workup to separate the organic and aqueous layers.
-
Waste Segregation:
-
The organic layer , containing the product, unreacted starting material, and TPPO, should be collected as Halogenated Organic Waste .
-
The aqueous layer should be collected as Aqueous Hazardous Waste .
-
-
TPPO Removal (Optional but Recommended): TPPO can sometimes be challenging to separate from the desired product.[8] Methods to remove TPPO from the organic layer before waste consolidation include:
-
Precipitation with Metal Salts: Adding zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to an ethanolic solution of the crude product can precipitate the TPPO as a metal complex, which can then be filtered off.[2][9]
-
Crystallization: TPPO is poorly soluble in non-polar solvents like hexane, so it may be possible to crystallize it out of the reaction mixture.[10]
-
The filtered TPPO-metal complex or crystallized TPPO should be disposed of as Solid Hazardous Waste .
-
| Waste Stream | Collection Container | Disposal Notes |
| Organic Layers (post-workup) | Halogenated Organic Waste | Contains brominated compounds and TPPO. |
| Aqueous Layers (post-workup) | Aqueous Hazardous Waste | Check pH and neutralize if necessary. |
| Solid TPPO/Metal Complexes | Solid Hazardous Waste | For separated TPPO byproducts. |
| Contaminated Lab Supplies | Solid Hazardous Waste | Gloves, filter paper, etc.[1] |
Case Study 2: Waste from a Grignard Reaction
Reaction Overview: A Grignard reagent (e.g., methylmagnesium bromide) is added to this compound to form a secondary alcohol.
Problem: The reaction mixture forms a thick sludge upon quenching, making it difficult to handle and dispose of.
Solution:
-
Proper Quenching Technique: This is critical to avoid uncontrolled reactions and facilitate a clean workup.[1]
-
Cool the reaction flask in an ice bath.[3]
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water with vigorous stirring.[3] Be patient, as there can be an induction period before the reaction with water begins.[1]
-
After the initial vigorous reaction subsides, continue stirring for 20-60 minutes to allow any remaining magnesium to react.[1]
-
-
Acidic Workup to Dissolve Salts: The sludge consists of magnesium salts. To dissolve this, slowly add a dilute acid, such as 1 M HCl or 10% H₂SO₄, until the solution becomes clear.[3]
-
Waste Segregation:
-
The separated organic layer is Halogenated Organic Waste .
-
The aqueous layer , now containing dissolved magnesium salts, is Aqueous Hazardous Waste . Some protocols suggest adjusting the pH to between 8 and 12 with a carbonate solution to precipitate the magnesium, which can then be filtered and disposed of as solid waste.[11]
-
| Waste Stream | Collection Container | Disposal Notes |
| Organic Layers (post-workup) | Halogenated Organic Waste | Contains the brominated alcohol product. |
| Aqueous Layers (post-workup) | Aqueous Hazardous Waste | Contains dissolved magnesium salts. |
| Contaminated Lab Supplies | Solid Hazardous Waste | Gloves, septa, etc.[1] |
Case Study 3: Waste from a Reduction Reaction with Sodium Borohydride (NaBH₄)
Reaction Overview: this compound is reduced with NaBH₄ in a solvent like ethanol to produce the corresponding primary alcohol.[12]
Problem: How do I safely handle and dispose of the reaction mixture containing unreacted NaBH₄?
Solution:
-
Quenching Excess NaBH₄:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent. Common choices include:
-
Caution: This process generates flammable hydrogen gas. Ensure adequate ventilation in a fume hood and avoid ignition sources.[5]
-
-
Workup and Waste Segregation:
-
After quenching, proceed with a standard aqueous workup.
-
The organic layer is collected as Halogenated Organic Waste .
-
The aqueous layer , containing borate salts, is collected as Aqueous Hazardous Waste .[5]
-
| Waste Stream | Collection Container | Disposal Notes |
| Organic Layers (post-workup) | Halogenated Organic Waste | Contains the brominated alcohol product. |
| Aqueous Layers (post-workup) | Aqueous Hazardous Waste | Contains borate salts from the quenched NaBH₄.[5] |
| Contaminated Lab Supplies | Solid Hazardous Waste | Gloves, filter paper, etc.[1] |
Experimental Workflow for Waste Disposal
The following diagram outlines the general decision-making process for handling and disposing of waste from reactions involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101665258A - Process for recovering magnesium salts from Grignard reaction wastewater - Google Patents [patents.google.com]
- 12. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
Validation & Comparative
Interpreting the ¹³C NMR Spectrum of 5-Bromobenzo[b]thiophene-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromobenzo[b]thiophene-2-carbaldehyde. To facilitate a comprehensive understanding, a comparative analysis is presented alongside experimental data for structurally related compounds. This document outlines the expected chemical shifts and provides the necessary experimental context for researchers working with this and similar molecular scaffolds.
Comparative Analysis of ¹³C NMR Spectral Data
The interpretation of the ¹³C NMR spectrum of this compound is facilitated by comparing its predicted spectral data with the experimental data of benzo[b]thiophene and benzo[b]thiophene-2-carbaldehyde. The introduction of bromine and aldehyde functionalities induces characteristic shifts in the carbon signals, which can be understood through inductive and resonance effects.
Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound and the experimental values for its parent and a closely related derivative. The carbon atoms are numbered according to the IUPAC nomenclature illustrated in the diagram below.
| Carbon Atom | Predicted ¹³C Chemical Shift (δ) in this compound (ppm) | Experimental ¹³C Chemical Shift (δ) in Benzo[b]thiophene (ppm) | Experimental ¹³C Chemical Shift (δ) in Benzo[b]thiophene-2-carbaldehyde (ppm)[1] |
| C2 | 145.0 | 126.8 | 143.9 |
| C3 | 130.0 | 122.5 | 133.7 |
| C3a | 140.0 | 139.6 | 138.9 |
| C4 | 128.0 | 124.3 | 128.1 |
| C5 | 118.0 | 124.3 | 126.3 |
| C6 | 125.0 | 124.3 | 125.4 |
| C7 | 123.0 | 123.4 | 123.4 |
| C7a | 142.0 | 139.9 | 143.1 |
| CHO | 185.0 | - | 184.1 |
Structure and Numbering
To clarify the assignment of chemical shifts, the chemical structure of this compound with IUPAC numbering is provided below.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
The following provides a general methodology for acquiring a ¹³C NMR spectrum, applicable to the analysis of this compound and its analogs.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup:
-
The ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Standard acquisition parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Logical Interpretation Workflow
The process of interpreting the ¹³C NMR spectrum of a substituted aromatic compound like this compound involves a systematic comparison with known data and an understanding of substituent effects.
Caption: Workflow for the interpretation of the ¹³C NMR spectrum.
References
A Comparative Analysis of the Reactivity of 5-Bromo- vs. 5-Chlorobenzo[b]thiophene-2-carbaldehyde in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds like benzo[b]thiophene is a cornerstone of modern synthetic chemistry. The choice of halogen at the 5-position of the benzo[b]thiophene-2-carbaldehyde core profoundly influences its reactivity in pivotal cross-coupling reactions. This guide provides an objective comparison of the performance of 5-bromo- and 5-chlorobenzo[b]thiophene-2-carbaldehyde, supported by experimental data, to inform synthetic strategy and catalyst selection.
The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This difference is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, 5-bromobenzo[b]thiophene-2-carbaldehyde is generally more reactive than its 5-chloro counterpart, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.
Quantitative Data Summary
The following table summarizes the experimental results from a comparative study of the Suzuki-Miyaura coupling of 5-bromo- and 5-chlorobenzo[b]thiophene-2-carbaldehyde with phenylboronic acid.
| Entry | Starting Material | Product | Conditions | Time (h) | Yield (%) |
| 1 | This compound | 5-Phenylbenzo[b]thiophene-2-carbaldehyde | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 16 | 95 |
| 2 | 5-Chlorobenzo[b]thiophene-2-carbaldehyde | 5-Phenylbenzo[b]thiophene-2-carbaldehyde | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 24 | 85 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (Entry 1)
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 5-phenylbenzo[b]thiophene-2-carbaldehyde.
Suzuki-Miyaura Coupling of 5-Chlorobenzo[b]thiophene-2-carbaldehyde (Entry 2)
To a solution of 5-chlorobenzo[b]thiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.5 mmol) in a 4:1 mixture of dioxane and water (10 mL) was added potassium carbonate (2.0 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.03 mmol). The mixture was purged with argon for 15 minutes and then heated to 100 °C for 24 hours. Upon cooling, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, and evaporated. The residue was purified by flash chromatography to yield 5-phenylbenzo[b]thiophene-2-carbaldehyde.
Reactivity Comparison in Other Cross-Coupling Reactions
Logical Relationship of Reactivity
Caption: Relative reactivity and required conditions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura workflow.
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Bromobenzo[b]thiophene-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. In this context, heterocyclic compounds, particularly those containing the benzo[b]thiophene scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of various derivatives of 5-Bromobenzo[b]thiophene-2-carbaldehyde, offering a synthesis of available experimental data to aid in the rational design of future drug candidates.
This document delves into the anticancer and antimicrobial properties of these derivatives, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further investigation. Furthermore, this guide visualizes pertinent biological pathways and experimental workflows using the DOT language to offer a clearer understanding of the underlying mechanisms and methodologies.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis and interference with critical cellular signaling pathways.
Comparative Cytotoxicity
The in vitro anticancer activity of several this compound derivatives, particularly Schiff bases and carboxamides, has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide | MB-D2 | A375 (Melanoma) | < 75 | [1] |
| MB-D2 | HT-29 (Colon) | < 75 | [1] | |
| MB-D2 | MCF-7 (Breast) | < 100 | [1] | |
| MB-D4 | A375 (Melanoma) | < 100 | [1] | |
| MB-D4 | HT-29 (Colon) | < 75 | [1] | |
| MB-D4 | MCF-7 (Breast) | < 100 | [1] | |
| 2-Aroyl-5-Amino Benzo[b]thiophene | 3c | L1210 (Leukemia) | 0.0026 | [2] |
| 3c | FM3A (Mammary Carcinoma) | 0.012 | [2] | |
| 3c | Molt/4 (T-lymphoblastoid leukemia) | 0.0078 | [2] | |
| 3c | CEM (T-lymphoblastoid leukemia) | 0.0081 | [2] | |
| 3c | HeLa (Cervix Carcinoma) | 0.0083 | [2] | |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | BMPT | LnCap (Prostate) | 138.57 | [3] |
| BMPT | HepG2 (Liver) | 185.93 | [3] | |
| BMPT | Caco-2 (Colon) | 108.66 | [3] |
Note: The table presents a selection of available data. Researchers are encouraged to consult the primary literature for a more exhaustive list of derivatives and tested cell lines.
Mechanism of Action: Inducing Cell Death and Disrupting Signaling
The anticancer effects of these derivatives are often attributed to their ability to trigger programmed cell death, or apoptosis. Studies have shown that treatment with certain benzo[b]thiophene analogs leads to the activation of key apoptotic proteins such as caspases.[3][4]
Furthermore, some benzo[b]thiophene derivatives have been found to interfere with crucial signaling pathways that regulate cell proliferation, migration, and survival. One such pathway is the RhoA/ROCK signaling cascade, which plays a role in cytoskeletal dynamics and cell motility. Inhibition of this pathway can impede cancer cell invasion and metastasis.
Below are diagrams illustrating the intrinsic apoptosis pathway and the RhoA/ROCK signaling pathway, potential targets for this compound derivatives.
Antimicrobial Activity: Combating Microbial Resistance
In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics, and these compounds represent a potential avenue for exploration.
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of various derivatives, including Schiff bases and hydrazones, has been assessed against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric for comparison.
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazone | II.b | Staphylococcus aureus (Ref. Strain) | 4 | [5] |
| II.b | Staphylococcus aureus (MRSA) | 4 | [5] | |
| II.b | Staphylococcus aureus (Daptomycin-Resistant) | 4 | [5] | |
| Thiophene Derivative | 4 | Colistin-Resistant Acinetobacter baumannii | 16 | [6] |
| 5 | Colistin-Resistant Acinetobacter baumannii | 16 | [6] | |
| 8 | Colistin-Resistant Acinetobacter baumannii | 32 | [6] | |
| 4 | Colistin-Resistant Escherichia coli | 8 | [6] | |
| 8 | Colistin-Resistant Escherichia coli | 32 | [6] | |
| N'-Benzylidene-5-bromothiophene-2-carbohydrazide | - | Escherichia coli | Moderate | [7] |
| - | Staphylococcus aureus | Moderate | [7] |
Note: This table provides a snapshot of the available data. Further details on the specific derivatives and microbial strains can be found in the cited literature.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. The data presented in this guide highlights the promising activity of several derivatives and underscores the importance of further structure-activity relationship studies to optimize their therapeutic properties. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the field, facilitating continued investigation into this promising class of compounds.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
X-ray crystallography of 5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of Benzo[b]thiophene Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several distinct benzo[b]thiophene derivatives, providing a basis for structural comparison. This data is fundamental in determining molecular geometry, crystal packing, and identifying key intermolecular interactions.
| Parameter | Compound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[1] | Compound 2: 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][3]thieno[3,2-j]phenanthridine[4] | Compound 3: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[5] |
| Chemical Formula | C₁₀H₁₂N₂S | C₂₆H₁₉NO₂S₂ | C₂₃H₁₇FN₂O₂S₂ |
| Molecular Weight | 192.29 g/mol | 453.55 g/mol | 448.53 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° | a = 10.328(3) Å, b = 17.519(5) Å, c = 11.897(3) Å, β = 101.99(1)° | a = 11.839(2) Å, b = 29.563(6) Å, c = 5.968(1) Å, β = 91.56(2)° |
| Unit Cell Volume | 988.69(4) ų | 2108.3(9) ų | 2088.3(7) ų |
| Molecules per Unit Cell (Z) | 4 | 4 | 4 |
| Key Structural Features | Tetrahydrobenzothiophene core | Benzothiophene fused to a dihydrophenanthridine system. The thiophene and phenylsulfonyl rings are nearly orthogonal.[4] | The benzothiophene ring is almost orthogonal to the sulfonyl-attached phenyl ring.[5] |
| Intermolecular Interactions | Not detailed in the provided abstract. | Weak C—H···O intramolecular interactions. No significant intermolecular interactions were observed.[4] | N—H···O hydrogen bonds form rings, which are connected into chains by C—H···F interactions. C—H···π interactions are also present.[5] |
Experimental Protocols
The determination of the crystal structure of small organic molecules is a meticulous process that involves several key steps. The following is a generalized methodology for such an analysis.[1]
Crystal Growth and Selection
High-quality single crystals are essential for a successful X-ray diffraction analysis. Crystals are typically grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.[1]
Data Collection
The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to 100-120 K. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]
Structure Solution
The collected diffraction data is used to determine the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined.
Structure Refinement
An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[1]
Validation and Analysis
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[1]
Caption: Synthesis and biological screening workflow for a Schiff base derived from 5-Bromothiophene-2-carbaldehyde.
Biological Significance of Thiophene Derivatives
Thiophene and its derivatives are a well-known class of heterocyclic compounds with a wide range of pharmacological and biological activities.[4][5] These activities include antibacterial, antiallergic, anti-cancer, analgesic, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]
The synthesis of novel derivatives from starting materials like 5-Bromothiophene-2-carbaldehyde is a common strategy in drug discovery. For instance, Schiff bases synthesized from 5-bromo-2-thiophene carboxaldehyde have been shown to possess both antimicrobial and antioxidant properties.[6] The imine group of the Schiff base is often crucial for its biological activity.[6] The exploration of such derivatives continues to be an active area of research for the development of new therapeutic agents.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 5-Bromobenzo[b]thiophene-2-carbaldehyde in Synthesis
For researchers and professionals in drug development and materials science, 5-Bromobenzo[b]thiophene-2-carbaldehyde is a valuable building block. However, the exploration of alternative reagents is crucial for diversifying molecular scaffolds, fine-tuning electronic properties, and optimizing reaction outcomes. This guide provides an objective comparison of commercially available and synthetically accessible alternatives to this compound, supported by experimental data to inform reagent selection in key synthetic transformations.
Overview of Alternatives
A variety of alternative reagents to this compound are available, offering a range of substituents at the 5-position of the benzo[b]thiophene core. These alternatives can be broadly categorized based on the electronic nature of the substituent: electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃). The choice of substituent significantly impacts the reactivity of the aldehyde and the potential for further functionalization, particularly in cross-coupling reactions.
A selection of commercially available analogs is presented below, providing researchers with readily accessible starting materials for their synthetic campaigns.
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 7312-18-7 | C₉H₅BrOS | 241.11 | Benchmark reagent, versatile for cross-coupling and condensation reactions. |
| 5-Chlorobenzo[b]thiophene-2-carbaldehyde | 83333-64-8 | C₉H₅ClOS | 196.66 | More cost-effective halogenated alternative, exhibits lower reactivity in some cross-coupling reactions compared to the bromo-analog. |
| Benzo[b]thiophene-2-carbaldehyde | 3541-37-5 | C₉H₆OS | 162.21 | Unsubstituted analog, useful as a baseline for studying substituent effects. |
| 5-Methylbenzo[b]thiophene-2-carbaldehyde | 22068-33-3 | C₁₀H₈OS | 176.24 | Electron-donating methyl group can influence reactivity and solubility. |
| 5-Nitrobenzo[b]thiophene-2-carbaldehyde | 4688-16-8 | C₉H₅NO₃S | 207.21 | Strong electron-withdrawing nitro group significantly alters reactivity. |
| 5-Methoxybenzo[b]thiophene-2-carbaldehyde | 35293-46-8 | C₁₀H₈O₂S | 192.23 | Electron-donating methoxy group can increase electron density of the ring system. |
Comparative Performance in Key Reactions
The utility of these alternative reagents is best demonstrated through their performance in common synthetic transformations. This section provides a comparative overview of their reactivity in Suzuki-Miyaura cross-coupling, Knoevenagel condensation, and Wittig reactions, supported by experimental data where available.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. The nature of the substituent at the 5-position of the benzo[b]thiophene-2-carbaldehyde scaffold plays a critical role in the efficiency of this transformation. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is a consequence of the carbon-halogen bond strength, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.
General Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The electrophilicity of the aldehyde's carbonyl carbon, which is influenced by the substituent at the 5-position, is a key factor in this reaction. Electron-withdrawing groups are expected to enhance the reactivity of the aldehyde.
| Reagent | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| 5-Methyl-2-thiophenecarboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 90 |
| Aromatic Aldehydes (general) | Malononitrile | DBU | Water | RT, 5 min | 98 |
| 5-Substituted furan-2-carboxaldehydes | Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | Reflux | 55-80 |
Data for thiophene and furan analogs are presented to infer the reactivity of benzo[b]thiophene analogs.
Experimental Protocol: Knoevenagel Condensation of 5-Methyl-2-thiophenecarboxaldehyde
To a solution of 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, a catalytic amount of piperidine is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be purified by recrystallization from ethanol.
Caption: Simplified workflow of the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reactivity of the aldehyde in this reaction is also influenced by the electronic nature of the substituents on the benzo[b]thiophene ring.
While specific comparative data for the Wittig reaction with various 5-substituted benzo[b]thiophene-2-carbaldehydes is limited, a general procedure can be outlined.
Experimental Protocol: General Wittig Reaction
To a suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. The substituted benzo[b]thiophene-2-carbaldehyde (1.0 eq) is then added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Dissection: A Comparative Analysis of 2-Thiophenecarbaldehyde and 3-Thiophenecarbaldehyde
In the realm of pharmaceutical development and materials science, the precise structural elucidation of heterocyclic isomers is fundamental. The position of a functional group on a heterocyclic ring can profoundly influence a molecule's chemical reactivity, biological activity, and physical properties. This guide provides an objective, data-driven comparison of two common isomers: 2-thiophenecarbaldehyde and 3-thiophenecarbaldehyde, focusing on their distinct spectroscopic signatures. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can establish clear and reproducible methods for their differentiation.
The core difference between these isomers lies in the position of the electron-withdrawing carbaldehyde (-CHO) group on the thiophene ring. In 2-thiophenecarbaldehyde, the aldehyde is adjacent to the sulfur atom, allowing for more effective conjugation and electronic communication. In the 3-isomer, it is further removed, leading to notable differences in the electronic environment of the ring's atoms. These structural nuances are directly reflected in their spectroscopic profiles.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, providing a side-by-side comparison for straightforward analysis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)
| Compound | Aldehyde-H (CHO) | H2 | H3/H4 | H5 |
| 2-Thiophenecarbaldehyde | ~9.99 (s)[1] | - | ~7.30 (dd) | ~7.94 (dd)[1] |
| 3-Thiophenecarbaldehyde | ~9.92 (s)[2] | ~8.12 (dd) | ~7.37 (dd) | ~7.53 (dd)[2] |
Note: Coupling constants (J) are crucial for definitive assignment and are detailed in the referenced spectra. The labels H2, H3, H4, and H5 refer to the proton at the corresponding carbon position on the thiophene ring.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)
| Compound | C=O | C2 | C3 | C4 | C5 |
| 2-Thiophenecarbaldehyde | ~182.6 | ~144.2 | ~135.0 | ~128.2 | ~136.2 |
| 3-Thiophenecarbaldehyde | ~185.0 | ~137.6 | ~141.5 | ~127.3 | ~125.0 |
Note: Data is compiled from typical values and may vary slightly based on solvent and concentration. Quaternary carbons (C2 in the 2-isomer and C3 in the 3-isomer) are typically identified through DEPT experiments or their lower intensity.
Table 3: Key Infrared (IR) and Ultraviolet-Visible (UV-Vis) Data
| Compound | IR: C=O Stretch (cm⁻¹) | UV-Vis: λmax (nm) |
| 2-Thiophenecarbaldehyde | ~1665[3] | ~260, 285 (π → π) |
| 3-Thiophenecarbaldehyde | ~1685 | ~245 (π → π) |
Note: The n → π transition for both isomers is typically a weak absorption observed above 300 nm.*
Interpreting the Spectroscopic Differences
-
¹H NMR: The proton spectra are highly diagnostic. For 2-thiophenecarbaldehyde, the aldehyde proton is slightly downfield compared to the 3-isomer. The key distinction lies in the ring protons. The 2-isomer shows a characteristic three-proton system, while the 3-isomer also shows a three-proton system but with significantly different chemical shifts and coupling patterns due to the different electronic environment. Specifically, the H2 proton in 3-thiophenecarbaldehyde is notably downfield (~8.12 ppm) due to its position between the sulfur atom and the carbon bearing the aldehyde.[2]
-
¹³C NMR: The position of the aldehyde group significantly influences the carbon chemical shifts.[4] The carbonyl carbon (C=O) in the 3-isomer is slightly more downfield than in the 2-isomer. The ring carbon shifts are also distinct, reflecting the different electron density distribution in each isomer.
-
IR Spectroscopy: The most telling feature in the IR spectrum is the carbonyl (C=O) stretching frequency.[5] In 2-thiophenecarbaldehyde, increased conjugation between the carbonyl group and the thiophene ring (via the sulfur atom) imparts more single-bond character to the C=O bond. This weakens the bond, lowering its stretching frequency to around 1665 cm⁻¹.[3] In contrast, the conjugation in the 3-isomer is less effective, resulting in a C=O bond with more double-bond character and a higher stretching frequency (~1685 cm⁻¹).
-
UV-Vis Spectroscopy: The degree of conjugation directly impacts the electronic transitions observed in UV-Vis spectroscopy.[6] The more extensive π-conjugated system in 2-thiophenecarbaldehyde allows for lower energy π → π* transitions, resulting in absorption at longer wavelengths (λmax ~260, 285 nm) compared to the 3-isomer (λmax ~245 nm).
-
Mass Spectrometry: Both isomers have the same molecular weight (112.15 g/mol ) and will show a prominent molecular ion peak (M⁺) at m/z = 112.[7][8] The primary fragmentation pattern for both involves the loss of the aldehyde proton (M-1) to give a stable thienoyl cation at m/z = 111, which is often the base peak.[9] A subsequent loss of carbon monoxide (CO) leads to a fragment at m/z = 83. While the main fragments are identical, subtle differences in the relative intensities of fragment ions may exist, though these are often not sufficient for unambiguous isomer identification without reference spectra.
Experimental Protocols
Reproducible and accurate data acquisition is critical. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified carbaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Instrument: 300 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. Use a standard single-pulse experiment with a 90° pulse angle.
-
Spectral Width: Set to cover a range of 0-12 ppm.
-
Relaxation Delay: A delay of 5 seconds between scans is crucial to allow for full relaxation of all protons, ensuring accurate integration.
-
Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Instrument: Same spectrometer as for ¹H NMR.
-
Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.
-
Spectral Width: Set to cover a range of 0-220 ppm.
-
Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As both isomers are liquids at room temperature, the simplest method is to prepare a thin film.[11]
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Procedure: First, record a background spectrum of the empty instrument (air). Then, place the sample in the beam path and record the sample spectrum.[14] The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the thiophenecarbaldehyde isomer in a UV-transparent solvent (e.g., hexane or ethanol) of a known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to obtain a final concentration in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. The final absorbance should ideally be within the optimal range of the instrument (0.1 to 1.0 AU).
-
-
Data Acquisition:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Procedure: Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the reference (blank). Fill the other cuvette with the sample solution.
-
Scan: Scan the sample from a high wavelength (e.g., 400 nm) to a low wavelength (e.g., 200 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction: The preferred method for these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Data Acquisition:
-
Instrument: GC-MS system.
-
GC Separation: A standard non-polar capillary column (e.g., DB-5) is used to separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.[9]
-
Visualizing the Structure-Spectroscopy Relationship
The following diagram illustrates the logical flow from the isomeric structure to the key differentiating spectroscopic data points.
Caption: Logical flow from isomeric structure to differentiating spectroscopic data.
References
- 1. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Thiophenecarboxaldehyde(498-62-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. 3-Thiophenecarboxaldehyde [webbook.nist.gov]
- 8. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 9. scienceready.com.au [scienceready.com.au]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
The Efficacy of 5-Bromobenzo[b]thiophene-2-carbaldehyde in Medicinal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities. Among its derivatives, 5-Bromobenzo[b]thiophene-2-carbaldehyde serves as a crucial starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the efficacy of this compound-derived compounds in anticancer and antimicrobial applications, juxtaposed with other relevant thiophene-based analogues. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.
Comparative Analysis of Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary method for evaluating in vitro anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth.
A common synthetic route to enhance the anticancer potential of this compound is through the Claisen-Schmidt condensation to form chalcones, or through the formation of Schiff bases. These modifications often lead to compounds with significant cytotoxic profiles. For comparison, we will consider derivatives of the parent benzo[b]thiophene-2-carbaldehyde and other substituted thiophenes.
Table 1: In Vitro Anticancer Activity (IC50) of Benzo[b]thiophene and Thiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Bromobenzo[b]thiophene Chalcone | A-375 (Melanoma) | 0.87 | [1] |
| 2 | 5-Bromobenzo[b]thiophene Chalcone | MCF-7 (Breast) | 0.28 | [1] |
| 3 | 5-Bromobenzo[b]thiophene Chalcome | HT-29 (Colon) | 2.43 | [1] |
| 4 | 5-Bromobenzo[b]thiophene Chalcone | H-460 (Lung) | 1.04 | [1] |
| 5 | Benzo[b]thiophene Acrylonitrile | Various (NCI-60 panel) | 0.01 - 0.1 | [2] |
| 6 | Thiophene Carboxamide | A375 (Melanoma) | High Selectivity | [3] |
| 7 | Bis-Chalcone (Thiophene moiety) | MCF7 (Breast) | 4.05 | [4][5] |
| 8 | Bis-Chalcone (Thiophene moiety) | HCT116 (Colon) | 17.14 | [4][5] |
| 9 | 3-Iodo-2-phenylbenzo[b]thiophene | HepG2 (Liver) | 67.04 | [6] |
| 10 | 3-Iodo-2-phenylbenzo[b]thiophene | Caco-2 (Colon) | 63.74 | [6] |
Key Observations:
-
The presence of the 5-bromo substituent on the benzo[b]thiophene ring, particularly in chalcone derivatives (Compounds 1-4), demonstrates potent anticancer activity across a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1]
-
Modification of the benzo[b]thiophene core to an acrylonitrile derivative (Compound 5) also yields highly potent compounds.[2]
-
Thiophene-based bis-chalcones (Compounds 7 and 8) show significant activity, although generally less potent than the 5-bromo-substituted monomeric chalcones.[4][5]
-
Other substitutions on the benzo[b]thiophene ring, such as iodo and phenyl groups (Compounds 9 and 10), also confer cytotoxic properties.[6]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of compounds derived from this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Schiff bases derived from this compound and various amines are a common class of compounds investigated for their antimicrobial properties. For a comparative perspective, we will include data from other substituted benzothiophene and thiophene derivatives.
Table 2: In Vitro Antimicrobial Activity (MIC) of Benzo[b]thiophene and Thiophene Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 11 | 3-Halobenzo[b]thiophene | S. aureus | 16 | [7] |
| 12 | 3-Halobenzo[b]thiophene | E. faecalis | 16 | [7] |
| 13 | Tetrahydrobenzothiophene | E. coli | 0.64 - 19.92 (µM) | [8] |
| 14 | Tetrahydrobenzothiophene | P. aeruginosa | 0.72 - 45.30 (µM) | [8] |
| 15 | Thiophene Schiff Base Metal Complex | E. coli | - | [9] |
| 16 | Thiophene Schiff Base Metal Complex | S. aureus | - | [9] |
| 17 | Benzo[b]thiophene Acylhydrazone | Multidrug-Resistant S. aureus | - | [10] |
| 18 | Thiophene Derivative | Colistin-Resistant A. baumannii | 16 - 32 (mg/L) | [11][12] |
| 19 | Thiophene Derivative | Colistin-Resistant E. coli | 8 - 32 (mg/L) | [11][12] |
Key Observations:
-
Halogenated benzo[b]thiophene derivatives (Compounds 11 and 12) exhibit good antibacterial activity against Gram-positive bacteria.[7]
-
Tetrahydrobenzothiophene derivatives (Compounds 13 and 14) show a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating high potency (low micromolar MIC values).[8]
-
The formation of Schiff bases and their metal complexes (Compounds 15 and 16) is a viable strategy for developing antimicrobial agents.[9]
-
Derivatives of the simpler thiophene scaffold have shown promise against drug-resistant bacterial strains (Compounds 18 and 19).[11][12]
Experimental Protocols
Synthesis of Chalcones from this compound (General Procedure)
A mixture of this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) is dissolved in ethanol. To this solution, a catalytic amount of a strong base, such as potassium hydroxide, is added. The reaction mixture is then stirred at room temperature or refluxed for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water and acidified. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired chalcone.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.[13]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[13]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[13]
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[3][10]
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[3][10]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[3][10]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.[3][10]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3][10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][10]
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by tubulin polymerization inhibition, a common mechanism for benzothiophene-based anticancer agents.
Conclusion
This compound is a valuable starting material for the development of potent anticancer and antimicrobial agents. The introduction of a bromine atom at the 5-position of the benzo[b]thiophene ring appears to be a favorable modification for enhancing biological activity, particularly in the context of anticancer chalcones. While direct comparative studies are limited, the available data suggest that derivatives of this compound are highly competitive with other substituted thiophene and benzothiophene analogues. Further research focusing on the synthesis and evaluation of a broader range of derivatives, along with detailed mechanistic studies, will be crucial for the development of novel therapeutics based on this promising scaffold.
References
- 1. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. biotech-asia.org [biotech-asia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
A Comparative Guide to the Synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromobenzo[b]thiophene-2-carbaldehyde is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision. This guide provides a detailed cost-benefit analysis of two primary synthetic methodologies: the Vilsmeier-Haack reaction and formylation via organolithium intermediates. The comparison is based on reagent costs, reaction yields, and procedural complexity, supported by detailed experimental protocols.
Executive Summary
Two plausible synthetic routes for the preparation of this compound from 5-bromobenzo[b]thiophene have been evaluated. The Vilsmeier-Haack reaction offers a cost-effective and straightforward approach, while formylation via a lithium-halogen exchange provides an alternative with potentially higher yields under cryogenic conditions. The choice between these methods will depend on the specific priorities of the research setting, such as budget constraints, available equipment, and desired product purity.
Data Presentation: A Head-to-Head Comparison
| Metric | Vilsmeier-Haack Reaction | Formylation via Lithiation |
| Starting Material | 5-Bromobenzo[b]thiophene | 5-Bromobenzo[b]thiophene |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Estimated Reagent Cost per gram of Product | Lower | Higher |
| Reported Yield | Good to Excellent (Estimated 70-90% based on similar substrates) | Potentially High (Requires specific optimization) |
| Reaction Conditions | 0 °C to 70 °C, atmospheric pressure | -78 °C to room temperature, inert atmosphere |
| Procedural Complexity | Moderate | High (requires handling of pyrophoric and moisture-sensitive reagents) |
| Safety Considerations | Corrosive and toxic reagents | Pyrophoric and moisture-sensitive reagents, cryogenic temperatures |
| Scalability | Generally scalable | More challenging to scale up due to temperature control |
Experimental Protocols
Route 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1] The reaction proceeds through the formation of a Vilsmeier reagent from DMF and POCl₃, which then acts as the formylating agent.[1]
Detailed Protocol:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of 5-bromobenzo[b]thiophene to the freshly prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40-70 °C for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Route 2: Formylation via Lithium-Halogen Exchange
This method involves the use of an organolithium reagent, such as n-butyllithium, to perform a lithium-halogen exchange with the bromo-substituent on the starting material. The resulting aryllithium species is then quenched with a formylating agent like DMF. This approach is a powerful tool for the regioselective introduction of a formyl group.
Detailed Protocol:
-
To a solution of 5-bromobenzo[b]thiophene (1.0 equivalent) in a dry ethereal solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Cost Analysis
A key factor in selecting a synthetic route is the cost of the necessary reagents. The following table provides an estimated cost comparison for the key reagents required for each route. Prices are based on currently available catalog prices and may vary depending on the supplier and purity grade.
| Reagent | Supplier Example | Approximate Cost (USD) |
| 5-Bromobenzo[b]thiophene | TCI America | $176 / 1g |
| Phosphorus oxychloride | Fisher Scientific | $76 / 250g |
| n-Butyllithium (1.6M in hexanes) | Fisher Scientific | $169.65 / 800mL |
| N,N-Dimethylformamide (anhydrous) | Sigma-Aldrich | $148 / 1L |
Analysis: The reagent cost for the Vilsmeier-Haack reaction is significantly lower than that for the lithiation route, primarily due to the high cost of n-butyllithium.
Mandatory Visualizations
To further clarify the synthetic workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Vilsmeier-Haack formylation of 5-Bromobenzo[b]thiophene.
Caption: Synthetic pathway for formylation via lithium-halogen exchange.
Conclusion
Ultimately, the selection of the synthetic route will be guided by the specific needs and resources of the laboratory. For large-scale synthesis where cost is a major driver, the Vilsmeier-Haack reaction is likely the preferred method. For smaller-scale, research-focused applications where yield and purity are the primary concerns, the lithiation approach may be more suitable, provided the necessary equipment and expertise are available.
References
A Comparative Guide to Novel Compounds Synthesized from 5-Bromobenzo[b]thiophene-2-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel compounds derived from 5-bromobenzo[b]thiophene-2-carbaldehyde and related thiophene scaffolds. It offers an objective analysis of their performance against alternative compounds and standard therapeutics, supported by experimental data. Detailed methodologies for key biological assays are provided to facilitate reproducibility and further investigation.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the biological activities of various novel thiophene and benzo[b]thiophene derivatives, providing a comparative overview of their potential as anticancer and antimicrobial agents.
Table 1: In Vitro Anticancer Activity of Novel Thiophene and Benzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiophene Carboxamide Derivatives | |||||
| MB-D2 | A375 (Melanoma) | MTT | < 50 | - | - |
| MB-D2 | HT-29 (Colon) | MTT | < 50 | - | - |
| MB-D2 | MCF-7 (Breast) | MTT | ~39 | - | - |
| Compound 2b | Hep3B (Liver) | MTT | 5.46 | Combretastatin A-4 | - |
| Compound 2e | Hep3B (Liver) | MTT | 12.58 | Combretastatin A-4 | - |
| Compound 5b | MCF-7 (Breast) | MTT | 0.09 | - | - |
| Compound 5c | MCF-7 (Breast) | MTT | 2.22 | - | - |
| Compound 5c | HepG2 (Liver) | MTT | 0.72 | - | - |
| Amino-thiophene Derivative | |||||
| 15b | A2780 (Ovarian) | MTT | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| 15b | A2780CP (Ovarian) | MTT | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |
| Fused Thiophene Derivatives | |||||
| 3b | HepG2 (Liver) | MTT | 3.105 | - | - |
| 3b | PC-3 (Prostate) | MTT | 2.15 | - | - |
| 4c | HepG2 (Liver) | MTT | 3.023 | - | - |
| 4c | PC-3 (Prostate) | MTT | 3.12 | - | - |
| Aminobenzo[b]thiophene 1,1-dioxide | |||||
| Compound 15 | Various | MTT | 0.33 - 0.75 | Stattic | - |
| Tetrahydrobenzo[b]thiophene Derivative | |||||
| BU17 | A549 (Lung) | MTS | - | - | - |
| 2-iodobenzamide (BZ02) | A549 (Lung) | MTS | 6.10 | - | - |
| benzylamine (BZA09) | A549 (Lung) | MTS | 2.73 | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Antimicrobial Activity of Novel Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Schiff Base S1 | E. coli | Active | - | - |
| P. aeruginosa | Active | - | - | |
| S. aureus | Active | - | - | |
| Thiophene derivative 7 | P. aeruginosa | More potent than Gentamicin | Gentamicin | - |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | 16-32 | Colistin | 128 |
| Colistin-Resistant E. coli | 8-32 | Colistin | 8 | |
| Thiophene derivative 12 | B. subtilis | > Ampicillin & Streptomycin | Ampicillin, Streptomycin | - |
| E. coli | > Ampicillin & Streptomycin | - | ||
| P. vulgaris | > Ampicillin & Streptomycin | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24 to 72 hours.[1][4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[1][4]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium and then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Several novel benzo[b]thiophene derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways.
RhoA/ROCK Signaling Pathway Inhibition
Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.[5][6]
Caption: Inhibition of the RhoA/ROCK signaling pathway by a novel benzo[b]thiophene derivative.
STAT3 Signaling Pathway Inhibition
Aminobenzo[b]thiophene 1,1-dioxides have been shown to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.[7]
Caption: Inhibition of the STAT3 signaling pathway by a novel aminobenzo[b]thiophene 1,1-dioxide.
Induction of Apoptosis via Caspase Activation
A common mechanism of action for many anticancer thiophene derivatives is the induction of apoptosis (programmed cell death) through the activation of caspases.[8]
Caption: General pathway for the induction of apoptosis by thiophene derivatives via caspase activation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: A generalized workflow for the discovery and development of novel thiophene-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of a Synthesized 5-Bromobenzo[b]thiophene-2-carbaldehyde Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of a synthesized 5-Bromobenzo[b]thiophene-2-carbaldehyde analogue. By juxtaposing expected spectroscopic and crystallographic data with that of closely related compounds, researchers can confidently confirm the identity and purity of their target molecule. This document outlines the key analytical techniques, presents comparative data in a clear tabular format, and provides detailed experimental protocols.
Spectroscopic and Crystallographic Analysis: A Comparative Overview
The primary methods for elucidating the structure of a synthesized organic molecule include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. Below, we compare the expected data for this compound with experimentally obtained data for its non-brominated counterpart, Benzo[b]thiophene-2-carbaldehyde, and a simpler analogue, 5-Bromothiophene-2-carbaldehyde.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Thiophene Proton (s) | Reference |
| This compound (Expected) | ~10.1 | ~7.5-8.1 | ~8.1 | N/A |
| Benzo[b]thiophene-2-carbaldehyde | 10.08 | 7.38-7.54 (2H), 7.84-7.95 (2H) | 7.99 (1H) | [1] |
| 5-Bromothiophene-2-carbaldehyde | 9.79 | N/A | 7.20 (d, 1H), 7.53 (d, 1H) | [2] |
The expected chemical shifts for the target compound are predicted based on the influence of the bromine substituent on the benzo[b]thiophene core.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon | Aromatic & Thiophene Carbons | Reference |
| This compound (Expected) | ~184 | ~118-145 | N/A |
| Benzo[b]thiophene-2-carbaldehyde | 184.1 | 123.4, 125.4, 126.3, 128.1, 133.7, 138.9, 143.1, 143.9 | [1] |
| 5-Bromothiophene-2-carbaldehyde | 182.5 | 125.9, 131.9, 137.9, 144.7 | N/A |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks | Reference |
| This compound | 240/242 (due to Br isotopes) | Expected: [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ | [3] |
| Benzo[b]thiophene-2-carbaldehyde | 162 | 161, 134, 133, 89 | [1] |
| 5-Bromothiophene-2-carbaldehyde | 190/192 (due to Br isotopes) | 189/191, 111, 82 | [4] |
Table 4: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic/Aldehyde) | C-Br Stretch | Reference |
| This compound (Expected) | ~1670-1680 | ~1400-1600 | ~3000-3100 / ~2720, 2820 | ~500-600 | N/A |
| Benzo[b]thiophene-2-carbaldehyde | 1672 | 1518, 1593 | 2826 | N/A | [1] |
| 5-Bromothiophene-2-carbaldehyde | ~1665 | ~1400-1550 | ~3100 / ~2750, 2850 | ~500-650 | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde and the aromatic C-H and C=C stretches.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound.
Caption: Structural validation workflow.
References
Safety Operating Guide
Proper Disposal of 5-Bromobenzo[b]thiophene-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a halogenated organic compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations.
Correct handling and disposal of chemical waste are paramount in a laboratory setting. This guide offers a direct, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
In case of a spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly.
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₅BrOS |
| Molecular Weight | 241.1 g/mol |
| Appearance | Solid |
| Incompatible Materials | Strong oxidizing agents[3] |
III. Step-by-Step Disposal Protocol
This compound is classified as a halogenated organic compound due to the presence of bromine.[4] Therefore, it must be disposed of as hazardous waste, following the specific guidelines for this category.
Step 1: Waste Segregation
-
Crucially, do not mix this compound waste with non-halogenated organic waste.[4][5][6] This separation is vital for proper disposal and can significantly reduce disposal costs.[5]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[3][7]
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent from spills, used weighing papers), in a designated and compatible hazardous waste container.[1]
-
The container must be in good condition, made of a material compatible with the chemical, and have a tightly sealing lid.[6] Polyethylene containers are often suitable for halogenated solvent waste.[2]
Step 3: Labeling the Waste Container
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.[6]
-
The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[6][7] Do not use abbreviations or chemical formulas.[6]
-
If other halogenated wastes are collected in the same container, a list of all chemical constituents with their approximate percentages must be maintained.[4][7]
Step 4: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2][6]
-
Ensure the container is stored in secondary containment to prevent spills.[5]
Step 5: Arranging for Disposal
-
Once the container is nearly full (a common guideline is ¾ full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific waste tag.[5]
-
Never dispose of this compound down the drain or by evaporation.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Bromobenzo[b]thiophene-2-carbaldehyde (CAS No. 7312-18-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. While some safety data sheets (SDS) for this compound state no known hazards, it is prudent to treat it as a potentially hazardous substance due to its chemical structure as a brominated aromatic aldehyde. Other sources indicate it may be an irritant and potentially harmful.[1] The toxicological properties of this compound have not been fully investigated.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as possible harm if ingested or inhaled, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in situations with a higher risk of splashing. | To protect against dust particles and potential splashes of the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. A lab coat or chemical-resistant suit should be worn.[2][3] Closed-toe shoes are required. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter should be used.[2] | To avoid inhalation of dust or vapors, which may be harmful. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
Step-by-Step Handling Protocol
Storage Requirements
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1] Some suppliers recommend refrigeration (2-8°C). |
| Atmosphere | Store under an inert atmosphere if possible. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4] |
| Incompatibilities | Keep away from strong oxidizing agents.[5] |
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4] Consult a doctor if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response Protocol
Waste Disposal
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.
By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their work environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
